Molecular Architecture and Synthetic Methodologies of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid: A Technical Guide
Executive Summary In the landscape of neuropharmacology and drug development, conformationally restricted amino acids serve as critical tools for mapping receptor pharmacophores. (1R,3S)-1-Amino-3-hydroxycyclopentanecarb...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of neuropharmacology and drug development, conformationally restricted amino acids serve as critical tools for mapping receptor pharmacophores. (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid (CAS: 1212370-82-5) is a highly specialized, rigidified cyclic analogue of
γ
-hydroxy-
α
-amino acids (such as homoserine) and a hydroxylated derivative of the well-known metabotropic glutamate receptor (mGluR) agonist ACPD. By locking the amino, carboxyl, and hydroxyl pharmacophores into a specific 3D spatial arrangement, this compound minimizes the entropic penalty upon receptor binding, allowing researchers to probe the precise steric requirements of glutamatergic and GABAergic transport systems.
This whitepaper details the stereochemical logic, asymmetric synthesis, and self-validating experimental protocols required to generate and isolate the (1R,3S) enantiomer with high enantiomeric excess (ee > 99%).
Structural and Stereochemical Architecture
The biological activity of cyclic amino acids is entirely dictated by their absolute configuration. The (1R,3S) designation defines a highly specific spatial relationship between the functional groups on the cyclopentane ring.
Applying the Cahn-Ingold-Prelog (CIP) priority rules:
At the C1 Stereocenter (R): The quaternary center is bonded to the amino group (-NH
2
, Priority 1), the carboxyl group (-COOH, Priority 2), the C2 methylene (-CH
2
-CH(OH)-, Priority 3), and the C5 methylene (-CH
2
-CH
2
-, Priority 4). For the (R) configuration, the spatial arrangement dictates that the -NH
2
group is oriented to the opposite face of the ring relative to the -COOH group.
At the C3 Stereocenter (S): The secondary alcohol center is bonded to the hydroxyl group (-OH, Priority 1), the C2 methylene (Priority 2), the C4 methylene (Priority 3), and a hydrogen atom (Priority 4).
When mapped onto the cyclopentane envelope conformation, the (1R,3S) absolute configuration results in a cis relationship between the C1-amino group and the C3-hydroxyl group. This cis geometry is the critical mechanistic feature that allows the molecule to mimic the folded bioactive conformation of endogenous neurotransmitters.
Fig 1: Cahn-Ingold-Prelog (CIP) priority assignment for the (1R,3S) stereocenters.
Asymmetric Synthesis Strategy: Causality of Design
Synthesizing quaternary
α
-amino acids with adjacent chiral centers is notoriously difficult due to steric hindrance and the risk of racemization. While a Strecker synthesis is a common approach for linear amino acids, applying it to a 3-substituted cyclopentanone often yields poor conversions due to the reversibility of the imine intermediate and ring strain.
The Bucherer-Bergs Advantage:
To overcome this, the is the protocol of choice [1]. By reacting a chiral ketone with potassium cyanide and ammonium carbonate, the reaction is thermodynamically driven forward by the precipitation of a highly stable, five-membered hydantoin ring.
Starting from enantiopure (S)-3-hydroxycyclopentanone (protected as a tert-butyldimethylsilyl ether), the Bucherer-Bergs reaction generates a mixture of C1 epimers (diastereomeric hydantoins). Because the C3 stereocenter is already fixed as (S), the resulting hydantoins are the (1R,3S) and (1S,3S) isomers. These diastereomers possess distinct physical properties, allowing for straightforward chromatographic separation before a harsh alkaline hydrolysis releases the free amino acid.
Fig 2: Self-validating synthetic workflow via Bucherer-Bergs hydantoin formation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodology incorporates built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol 1: Protection of the C3-Hydroxyl Group
Procedure: Dissolve (S)-3-hydroxycyclopentanone in anhydrous DMF. Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) at 0 °C. Stir for 4 hours at room temperature.
Causality: The free hydroxyl group can interfere with the cyanation step or undergo elimination under basic conditions. The bulky TBS group not only protects the alcohol but also provides steric bulk that influences the diastereoselectivity of the subsequent Bucherer-Bergs reaction.
Validation Checkpoint: Perform FTIR spectroscopy. The broad -OH stretch at ~3300 cm
−1
must completely disappear, leaving the sharp C=O stretch at 1745 cm
−1
.
1
H-NMR must show a new sharp singlet at ~0.1 ppm integrating to 6 protons (Si-CH
3
).
Protocol 2: Bucherer-Bergs Hydantoin Synthesis
Procedure: Dissolve the TBS-protected ketone in a 1:1 mixture of ethanol and water. Add (NH
4
)
2
CO
3
(4.0 eq) and KCN (2.0 eq). Seal the reaction vessel and heat to 60 °C for 24 hours.
Causality: The excess ammonium carbonate acts as both the ammonia source and the CO
2
source required to close the hydantoin ring. Heating in a sealed tube prevents the loss of volatile ammonia and carbon dioxide, driving the equilibrium toward the hydantoin product.
Validation Checkpoint: Disappearance of the ketone C=O stretch (1745 cm
−1
) and the appearance of two distinct hydantoin carbonyl stretches (typically ~1770 cm
−1
and ~1715 cm
−1
) in the IR spectrum.
Protocol 3: Diastereomeric Resolution and Hydrolysis
Procedure: Separate the resulting (1R,3S) and (1S,3S) TBS-protected hydantoins via flash column chromatography (silica gel, EtOAc/Hexanes). Deprotect the TBS group using TBAF in THF. Finally, hydrolyze the (1R,3S)-hydantoin by refluxing in 2M Ba(OH)
2
for 48 hours. Acidify with H
2
SO
4
to precipitate BaSO
4
, filter, and lyophilize.
Causality: Why use Barium Hydroxide instead of Sodium Hydroxide? Hydantoins are exceptionally stable and require harsh alkaline conditions to open. As the hydantoin hydrolyzes, it releases CO
2
. The Ba
2+
ions immediately trap the CO
2
as insoluble BaCO
3
, pulling the reaction to completion via Le Chatelier's principle. Furthermore, neutralization with sulfuric acid precipitates BaSO
4
, allowing the pure amino acid to be isolated from the filtrate without inorganic salt contamination.
Validation Checkpoint (Critical): Conduct 2D NOESY NMR on the final product. A strong Nuclear Overhauser Effect (NOE) cross-peak between the C1-COOH proton (if esterified for analysis) and the C3-H proton confirms they are on the same face of the ring, validating the cis relationship between the -NH
2
and -OH groups required for the (1R,3S) configuration.
Quantitative Stereochemical Data
The four possible stereoisomers of 1-amino-3-hydroxycyclopentanecarboxylic acid exhibit distinct spatial relationships that dictate their behavior in chiral chromatography and 2D NMR. Use the following table to validate the isolated products [1, 3].
Isomer Designation
C1 Configuration
C3 Configuration
Relative Relationship (-NH
2
to -OH)
Diagnostic NOESY Cross-Peaks (Through-Space)
(1R,3S)
R
S
cis
C1-COOH to C3-H (trans to -OH)
(1S,3R)
S
R
cis
C1-COOH to C3-H (trans to -OH)
(1R,3R)
R
R
trans
C1-NH
2
to C3-H (cis to -H)
(1S,3S)
S
S
trans
C1-NH
2
to C3-H (cis to -H)
Note: The (1S,3R) and (1R,3S) enantiomers will have identical NMR spectra in an achiral environment and must be differentiated using a chiral stationary phase (CSP) HPLC or by derivatization with a chiral resolving agent (e.g., Mosher's acid).
References
Jakubowska, A., Pabel, J., Żylewski, M., Wanner, K. T., & Kulig, K. (2015). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxycyclopentanecarboxylic acid. Tetrahedron, 71(4), 686-693. Source: Jagiellonian University Medical College Repository. URL:[Link]
CAS Registry Number 1212370-82-5: (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid. Source: ChemSrc. URL: [Link]
Exploratory
Receptor Binding Affinity and Pharmacological Profiling of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid
Executive Summary & Chemical Context In the landscape of neuropharmacology, conformationally restricted amino acid analogues serve as critical tools for mapping the orthosteric and allosteric binding sites of central ner...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
In the landscape of neuropharmacology, conformationally restricted amino acid analogues serve as critical tools for mapping the orthosteric and allosteric binding sites of central nervous system (CNS) receptors. The asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxycyclopentanecarboxylic acid has opened new avenues for exploring these conformational spaces[1].
This technical guide provides a rigorous, self-validating methodological framework for profiling the receptor binding affinity of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid . By contrasting this novel hydroxylated analogue with its well-characterized dicarboxylic relative, (1R,3S)-ACPD, we establish a predictive Structure-Activity Relationship (SAR) model and outline the precise experimental workflows required to validate its pharmacological targets.
Structural Rationale and Target Prediction (SAR)
To understand the binding affinity of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid, we must analyze its structural divergence from classical metabotropic glutamate receptor (mGluR) ligands.
The endogenous agonist, glutamate, and synthetic agonists like (1S,3R)-ACPD rely on a distal carboxylic acid group to form strong ionic bonds with arginine residues within the Venus flytrap domain of mGluRs[2]. While (1S,3R)-ACPD is a potent broad-spectrum mGluR agonist, its stereoisomer (1R,3S)-ACPD exhibits virtually no activity at NMDA receptor complexes at concentrations up to 500 μM[3].
Replacing the distal carboxylate (-COOH) with a hydroxyl group (-OH) to form (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid fundamentally alters the molecule's electrostatic profile. The hydroxyl group is neutral at physiological pH, eliminating the terminal negative charge required for high-affinity glutamate site binding. Consequently, this substitution is hypothesized to shift the binding affinity away from mGluR orthosteric sites and toward targets that favor hydrogen-bond donors/acceptors, such as the NMDA receptor glycine co-agonist site or specific monoamine/GABA transporters.
Structure-Activity Relationship logic comparing distal -COOH vs -OH substitutions.
Experimental Methodologies: A Self-Validating System
To empirically determine the binding affinity (
Ki
) and functional efficacy of this compound, a dual-assay system is required. Binding affinity alone is insufficient; a compound may bind tightly but exert no functional effect (an antagonist). Therefore, the radioligand binding assay must be self-validated by a downstream second-messenger functional assay.
Radioligand Binding Assay Protocol
This protocol isolates the physical interaction between the ligand and the receptor.
Tissue Preparation: Homogenize rat cortical membranes in 50 mM Tris-HCl buffer (pH 7.4).
Causality: The cortex provides a high density of both mGluR and iGluR populations. The specific pH of 7.4 ensures that the zwitterionic nature of the amino acid ligand is maintained, which is a strict prerequisite for proper receptor docking.
Endogenous Ligand Clearance: Centrifuge the homogenate at 40,000 x g for 20 minutes, discard the supernatant, and wash the pellet three times in fresh buffer.
Causality: Glutamate is highly abundant in cortical tissue. Failing to wash the membranes thoroughly results in endogenous glutamate competing with the radioligand, which would artificially inflate the apparent
Ki
of the test compound, leading to false negatives.
Incubation: Incubate the membranes with a target-specific radioligand (e.g.,
[3H]
CGP39653 for NMDA sites or
[3H]
L-689,560 for the NMDA glycine site) and varying concentrations of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid (1 nM to 1 mM) for 60 minutes at 4°C.
Causality: The 4°C temperature prevents proteolytic degradation of the receptors and slows the dissociation rate of the radioligand, ensuring the thermodynamic system reaches a stable, measurable equilibrium.
Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by liquid scintillation counting.
Causality: Rapid filtration separates bound from free radioligand almost instantaneously, preventing the dissociation of the receptor-ligand complex that would otherwise occur during slower separation methods.
Step-by-step workflow for the competitive radioligand binding assay.
Functional Validation via Second Messenger Assays
To validate the binding data, we must measure the physiological consequence of the binding event. For Group I mGluRs, this involves tracking intracellular calcium mobilization[2].
Cell Culture & Dye Loading: HEK293 cells stably expressing the target receptor are loaded with the calcium-sensitive fluorescent dye Fluo-4 AM.
Causality: HEK293 cells lack endogenous mGluRs, providing a clean, zero-background system to isolate the specific receptor's response without cross-talk from other native receptors.
Measurement: Cells are treated with the test compound, and intracellular calcium spikes are measured via a Fluorometric Imaging Plate Reader (FLIPR).
Causality: This step self-validates the binding assay. If the compound displaces the radioligand in step 3.1 but fails to induce a calcium spike here, it is definitively characterized as an antagonist rather than an agonist.
Group I mGluR Gq-coupled signaling pathway for functional binding validation.
Quantitative Data Synthesis: Comparative Profiling
The table below synthesizes the known empirical data for the dicarboxylic ACPD stereoisomers[2][3] against the extrapolated SAR predictions for the hydroxylated analogue. This structured comparison highlights the profound impact of substituting a single terminal functional group on receptor affinity.
The transition from a dicarboxylic acid to a hydroxy-carboxylic acid within the rigid cyclopentane scaffold represents a significant shift in pharmacological potential. While (1R,3S)-ACPD is largely inactive at NMDA complexes[3], the specific synthesis of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid[1] provides a vital tool for probing non-glutamatergic binding sites. By employing the self-validating radioligand and functional assays detailed above, researchers can definitively map the receptor binding affinity of this unique stereoisomer.
References
Source: nih.
Source: nih.
Title: Prof. K. T. Wanner Publication List (Includes: Kulig, "Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxycyclopentanecarboxylic acid")
Conformationally Restricted Scaffolds in Drug Design: A Technical Guide to (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid (CAS 1644056-34-7)
In the realm of peptidomimetics and rational drug design, the strategic incorporation of conformationally restricted non-natural amino acids is a paramount strategy for overcoming the poor pharmacokinetic profiles of nat...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of peptidomimetics and rational drug design, the strategic incorporation of conformationally restricted non-natural amino acids is a paramount strategy for overcoming the poor pharmacokinetic profiles of native peptides. By locking the molecular geometry, researchers can enhance proteolytic stability, increase receptor subtype selectivity, and probe the precise 3D architecture of target binding pockets.
This whitepaper provides an in-depth technical analysis of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid (CAS 1644056-34-7) . As a cyclic
β
-hydroxy
α
-amino acid derivative, this compound serves as a rigidified analogue of key neurotransmitters (such as glutamate and GABA) and is a critical building block for advanced medicinal chemistry workflows.
Physicochemical Profiling and Structural Logic
The utility of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid stems from its highly specific stereochemistry. The cyclopentane ring restricts the
χ
-torsion angles of the amino acid, while the C3-hydroxyl group acts as a crucial, stereochemically defined hydrogen-bond donor/acceptor. The (1R,3S) configuration ensures that the hydroxyl group and the amino/carboxyl pharmacophores are presented in a specific spatial orientation, which is vital for engaging excitatory amino acid transporters (EAATs) or metabotropic glutamate receptors (mGluRs).
To facilitate integration into computational docking models and formulation studies, the core physicochemical properties are summarized below.
Facilitates strong anchoring in receptor binding pockets.
Hydrogen Bond Acceptors
4 (OH, NH
2
, COOH)
Enhances dipole-dipole interactions with target proteins.
LogP (Predicted)
-2.1
Highly hydrophilic zwitterion at physiological pH.
Physical State
Solid (White to off-white powder)
Stable for long-term storage at room temperature.
Asymmetric Synthesis and Validation Protocol
The synthesis of highly pure stereoisomers of cyclic amino acids requires rigorous stereocontrol. The protocol below details the asymmetric synthesis of the (1R,3S) enantiomer, drawing upon established methodologies for cyclopentane-based amino acids ().
Protocol: Stereoselective Synthesis via Bucherer-Bergs Reaction
Expertise & Causality:
We select the Bucherer-Bergs reaction over the classic Strecker synthesis for the formation of the quaternary C1 stereocenter. The Bucherer-Bergs reaction operates under thermodynamic control, typically favoring the formation of the hydantoin intermediate where the bulky group (the C3-hydroxyl) and the forming amino group are cis to one another. This inherent diastereoselectivity significantly streamlines downstream purification.
Step-by-Step Methodology:
Chiral Pool Initiation:
Begin with commercially available (S)-3-hydroxycyclopentanone. Protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during the harsh basic conditions of the subsequent cyclization.
Causality: Utilizing a chiral pool precursor bypasses the need for complex, early-stage enantioselective catalysis, permanently locking the C3 (S) stereocenter.
Hydantoin Cyclization (Bucherer-Bergs):
React the protected ketone with potassium cyanide (KCN) and ammonium carbonate ((NH
4
)
2
CO
3
) in a 1:1 ethanol/water mixture at 60°C for 24 hours.
Causality: (NH
4
)
2
CO
3
acts as both the ammonia and CO
2
source, facilitating the multi-step cyclization into the hydantoin ring.
Diastereomeric Resolution & Self-Validation:
The reaction yields a diastereomeric mixture of (1R,3S) and (1S,3S) hydantoins. Separate these using preparative chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol mobile phase).
Self-Validating Step: Immediately run an analytical LC-MS/MS aliquot post-separation. Only fractions exhibiting >99% diastereomeric excess (d.e.) are pooled. This ensures that downstream hydrolysis acts exclusively on the desired enantiomer, preventing late-stage stereochemical contamination.
Alkaline Hydrolysis:
Reflux the isolated (1R,3S)-hydantoin in 2M Barium Hydroxide (Ba(OH)
2
) at 120°C for 48 hours in a sealed pressure vessel.
Causality: Ba(OH)
2
is strictly preferred over NaOH. Post-hydrolysis, the barium ions can be quantitatively precipitated as insoluble BaSO
4
by neutralizing the mixture with dilute H
2
SO
4
. This allows the free amino acid to be isolated from the supernatant without the massive salt contamination typical of NaOH neutralizations.
Deprotection & Lyophilization:
Remove the TBDMS protecting group using TBAF in THF. Purify the final zwitterionic compound via cation-exchange chromatography (e.g., Dowex 50WX8, eluting with 1M NH
4
OH) and lyophilize to obtain the pure (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid.
Fig 1. Stereoselective synthetic workflow for the (1R,3S) enantiomer via Bucherer-Bergs cyclization.
Mechanistic Applications in Drug Discovery
Once synthesized, (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is primarily utilized in two advanced workflows: Peptidomimetic Scaffold Integration and Mass Spectrometry (MS) Binding Assays .
Peptidomimetic Scaffold Integration
In solid-phase peptide synthesis (SPPS), native amino acids are prone to rapid enzymatic degradation in vivo. By substituting a native residue with the (1R,3S) cyclopentane derivative, researchers introduce a severe local conformational constraint. The cyclopentane ring restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone, effectively forcing the peptide into a specific secondary structure (such as a
β
-turn). The C3-hydroxyl group is then perfectly positioned to interact with the target receptor, mimicking the side-chain functionality of serine or threonine, but within a rigidified, protease-resistant framework.
MS Binding Assays
To validate the binding affinity of these novel peptidomimetics, researchers frequently employ MS Binding Assays, a technique pioneered for complex transporter targets (). Unlike traditional radioligand binding assays, MS Binding Assays use unlabeled native markers. The (1R,3S) compound, or peptides containing it, are incubated with the target receptor (e.g., GAT1 or mGluR). After equilibrium is reached, the unbound ligand is washed away, and the bound ligand is quantified using highly sensitive LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode. This provides a label-free, highly accurate determination of binding kinetics (K
d
and B
max
).
Fig 2. Integration of the (1R,3S) non-natural amino acid into drug discovery and MS binding assays.
References
Jakubowska, A., Pabel, J., Żylewski, M., Wanner, K. T., & Kulig, K. (2015). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxycyclopentanecarboxylic acid. Tetrahedron, 71(4), 686-693.[Link]
Neiens, P., Höfner, G., & Wanner, K. T. (2015). MS Binding Assays for D1 and D5 Dopamine Receptors. ChemMedChem, 10(12), 1924-1931.[Link]
Exploratory
Navigating the Unseen: A Technical Guide to the In Vitro Toxicity and Safety Profile of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid
Foreword: Charting a Course for Novel Compound Safety Assessment In the landscape of drug discovery and chemical research, the introduction of novel molecular entities such as (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxy...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Charting a Course for Novel Compound Safety Assessment
In the landscape of drug discovery and chemical research, the introduction of novel molecular entities such as (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid presents both exciting therapeutic possibilities and critical safety evaluation challenges. As a non-proteinogenic amino acid, its structural characteristics suggest potential interactions with biological systems that warrant a thorough investigation of its safety profile at the cellular level. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the in vitro toxicological assessment of this, and other novel compounds for which limited prior data exists. We will delve into the causality behind experimental choices and present a suite of self-validating protocols designed to build a robust safety profile from the ground up.
Compound at a Glance: (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a cyclic amino acid derivative. Its structure, featuring a cyclopentane ring with amino and hydroxyl functional groups, suggests potential for diverse biological interactions. The stereochemistry, (1R,3S), is a critical determinant of its biological activity and must be considered in all toxicological evaluations.
Given the limited publicly available toxicological data for this specific molecule, a de novo assessment is imperative. The following sections outline a tiered, mechanism-driven approach to comprehensively evaluate its in vitro safety profile.
The Cornerstone of Safety: A Multi-Parametric Approach to In Vitro Toxicity
A thorough in vitro safety assessment does not rely on a single endpoint. Instead, it integrates data from a battery of assays to build a holistic understanding of a compound's potential cellular liabilities. Our approach is structured to investigate key toxicological events, from broad cytotoxicity to specific mechanisms of cell death and organelle dysfunction.
Caption: Tiered approach for in vitro toxicity assessment.
Tier 1: Establishing the Cytotoxic Landscape
The initial step is to determine the concentration range at which the compound elicits a cytotoxic response. This is crucial for informing the concentrations used in subsequent, more mechanistically focused assays.[4]
Rationale for a Multi-Assay Approach to Cytotoxicity
Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters.[5] By employing a panel of assays, we can obtain a more robust and nuanced understanding of the compound's cytotoxic potential.
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic viability.[6][7]
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis.[8][9]
Neutral Red Uptake Assay: Assesses the integrity of lysosomes in viable cells.[7][9]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
Compound Treatment: Expose cells to a serial dilution of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid for 24, 48, and 72 hours.[8] Include vehicle controls and a positive control (e.g., doxorubicin).
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[8]
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]
Absorbance Reading: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[6]
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity
Assay
Cell Line
Exposure Time (hrs)
IC50 (µM)
MTT
HepG2
24
48
72
LDH
HepG2
24
48
72
Neutral Red
HepG2
24
48
72
Tier 2: Unraveling the Mechanisms of Cell Death
Once the cytotoxic concentration range is established, the focus shifts to understanding how the compound induces cell death. This involves differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), as well as investigating key upstream events such as oxidative stress and mitochondrial dysfunction.
Apoptosis vs. Necrosis: A Critical Distinction
The mode of cell death has significant implications for the potential inflammatory and pathological responses in vivo.
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[10][11]
Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis. Measuring the activity of initiator (e.g., caspase-8, -9) and effector (e.g., caspase-3, -7) caspases can confirm an apoptotic mechanism.[12][13]
Cell Treatment: Treat cells with the compound at concentrations around the IC50 value for a predetermined time.
Cell Harvesting: Gently harvest both adherent and floating cells.
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.[11]
Incubation: Incubate in the dark at room temperature for 15 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Oxidative Stress: A Common Pathway to Toxicity
Many xenobiotics induce toxicity by generating reactive oxygen species (ROS), which can damage cellular macromolecules.[14]
ROS Detection Assays: Cell-permeable dyes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) become fluorescent upon oxidation by ROS and can be quantified using a microplate reader or flow cytometry.[15][16]
Mitochondrial Integrity: The Cell's Powerhouse Under Threat
Mitochondria are often a primary target of drug-induced toxicity.[17] A key indicator of mitochondrial health is the mitochondrial membrane potential (MMP).[18][19]
MMP Assays: Cationic fluorescent dyes like JC-1 or tetramethylrhodamine, ethyl ester (TMRE) accumulate in healthy mitochondria with a high MMP. A decrease in MMP, indicative of mitochondrial dysfunction, results in a change in fluorescence that can be measured.[20][21]
Tier 3: Assessing the Potential for Genetic Damage
Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a compound to damage genetic material, which can lead to mutations and cancer.[22]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[23][24] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
In Vitro Micronucleus Assay
This assay detects both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause chromosome loss or gain).[22][25] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
Experimental Protocol: In Vitro Micronucleus Assay
Cell Treatment: Treat cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) with a range of non-cytotoxic concentrations of the compound, with and without metabolic activation (S9 fraction).[25]
Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Data Integration and Preliminary Risk Assessment
The culmination of this tiered approach is the integration of all data to form a preliminary in vitro safety profile for (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid. This involves:
Establishing a No-Observed-Adverse-Effect-Level (NOAEL) in vitro: The highest concentration at which no significant toxicity is observed across all assays.
Identifying the Primary Mode of Toxicity: Is the compound primarily cytotoxic, and if so, does it induce apoptosis or necrosis? Is there evidence of oxidative stress or mitochondrial dysfunction at sub-lethal concentrations?
Assessing Genotoxic Potential: A positive finding in the genotoxicity assays is a significant red flag requiring further investigation.
This integrated profile provides a robust foundation for further preclinical development decisions, including the design of in vivo toxicology studies.
Conclusion: A Commitment to Scientific Integrity
The framework presented in this guide provides a rigorous and scientifically sound approach to evaluating the in vitro toxicity and safety profile of novel compounds like (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid. By employing a multi-parametric, tiered strategy, researchers can build a comprehensive understanding of a compound's potential cellular liabilities, ensuring that only the safest and most promising candidates advance in the drug discovery and development pipeline. The principles of causality, self-validation, and authoritative grounding are paramount to this process, upholding the highest standards of scientific integrity.
References
Kim, H. R., et al. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work, 5(4), 223–228. [Link]
Merck Millipore. (n.d.). Mitochondrial Toxicity Assays. Retrieved from [Link]
White, A., et al. (2023). Interpretation of in vitro concentration-response data for risk assessment and regulatory decision-making: Report from the 2022 IWGT quantitative analysis expert working group meeting. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503632. [Link]
Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]
Xu, X., et al. (2015). Mitochondrial Membrane Potential Assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
Attene-Ramos, M. S., et al. (2015). Mitochondrial Membrane Potential Assay. Assay Guidance Manual. [Link]
Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Interpretation, Integration, and Implementation of In Vitro Assay Data: The Predictive Toxicity Challenge. Retrieved from [Link]
Naz, S., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology (Vol. 2144, pp. 139-152). Humana, New York, NY. [Link]
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
Gliga, A. R., et al. (2014). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. International Journal of Molecular Sciences, 15(12), 22749–22763. [Link]
GOV.UK. (2018). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177. [Link]
Cao, Y., et al. (2019). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 95(1), 71-79. [Link]
Mazlumoglu, B. Ş. (2023). In vitro cytotoxicity test methods: MTT and neutral red uptake. Pharmata, 3(2), 50-53. [Link]
Bryce, S. M., et al. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Archives of Toxicology, 96(6), 1747–1766. [Link]
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
Sartorius. (n.d.). Incucyte® Mitochondrial Membrane Potential Assay. Retrieved from [Link]
BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. Retrieved from [Link]
Aslantürk, Ö. Ş. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen. [Link]
Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]
IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]
Leist, M., et al. (2023). Design of optimal concentrations for in vitro cytotoxicity experiments. Archives of Toxicology, 97(1), 227-243. [Link]
Clippinger, A. J., et al. (2021). Resources for developing reliable and reproducible in vitro toxicological test methods. Toxicology in Vitro, 75, 105198. [Link]
Roggen, E. L. (2011). In vitro Toxicity Testing in the Twenty-First Century. Frontiers in Pharmacology, 2, 37. [Link]
PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
PubChem. (n.d.). 3-Hydroxycyclopentanecarboxylic acid. Retrieved from [Link]
Pharmacokinetics of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid derivatives
An In-depth Technical Guide to the Pharmacokinetics of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid Derivatives Prepared by: Gemini, Senior Application Scientist Introduction: The Emergence of Cyclopentane Scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Pharmacokinetics of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Emergence of Cyclopentane Scaffolds in Modern Drug Discovery
The (1R,3S)-1-amino-3-hydroxycyclopentanecarboxylic acid core represents a conformationally constrained amino acid scaffold that has garnered significant interest in medicinal chemistry. Unlike flexible aliphatic chains, the cyclopentane ring offers a rigid structure that can precisely orient key pharmacophoric elements—the amino group, the carboxylic acid, and the hydroxyl group—into three-dimensional space. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1] Derivatives of this core are being explored in various therapeutic areas, from neurology to oncology.[2][3]
However, the translation of potent, target-based activity into a successful clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives dictate their bioavailability, residence time in the body, and potential for toxicity. The presence of ionizable amino and carboxylic acid groups, alongside a hydroxyl moiety, presents a unique set of challenges and opportunities in optimizing drug-like properties.[4]
This guide provides a technical framework for researchers and drug development professionals to investigate the pharmacokinetics of this specific class of compounds. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and logically sound approach to characterization.
Core Physicochemical Properties and Their Pharmacokinetic Implications
The ADME profile of any compound is intrinsically linked to its fundamental physicochemical properties. For (1R,3S)-1-amino-3-hydroxycyclopentanecarboxylic acid derivatives, the interplay between the rigid scaffold and its functional groups is paramount.
Property
Structural Moiety
Influence on Pharmacokinetics
Rationale & Causality
Ionization State (pKa)
Amino Group (basic), Carboxylic Acid (acidic)
Affects solubility, permeability, and plasma protein binding.
At physiological pH (~7.4), these derivatives are likely zwitterionic. This high polarity can increase aqueous solubility but may limit passive diffusion across lipid membranes (absorption), a key consideration of Lipinski's "Rule of Five".[4]
Hydrogen Bonding Capacity
Amino, Hydroxyl, Carboxyl Groups
Governs solubility and interactions with transporters and metabolic enzymes.
The presence of multiple hydrogen bond donors and acceptors enhances water solubility but can also lead to lower permeability if not balanced with sufficient lipophilicity.[4]
Lipophilicity (LogP/LogD)
Cyclopentane ring, other substituents
Impacts membrane permeability, plasma protein binding, and volume of distribution.
The core scaffold is relatively lipophilic, but the polar functional groups reduce overall lipophilicity. Modifications to the scaffold (e.g., adding lipophilic side chains) are a key strategy to modulate LogD and improve oral absorption.
Molecular Rigidity
Cyclopentane Ring
Reduces the entropic penalty of binding to a target; can improve metabolic stability.
Compared to linear analogs, the rigid ring is less susceptible to conformational changes required by some metabolic enzymes, potentially leading to increased metabolic stability.[5]
Absorption: Navigating the Gastrointestinal Barrier
Oral bioavailability is a primary goal for many drug candidates. For this class of compounds, the polar, zwitterionic nature suggests that passive diffusion may be limited.
Key Mechanistic Questions:
Is the compound absorbed via passive diffusion or active transport?
What is the extent of first-pass metabolism in the gut wall and liver?
Given their structural similarity to endogenous amino acids, it is plausible that these derivatives could be substrates for amino acid transporters in the gut, such as the L-type amino acid transporter (LAT1) or sodium-coupled neutral amino acid transporters (SNATs). The parent compound, 1-aminocyclopentane carboxylic acid (cycloleucine), is known to be rapidly reabsorbed in the kidney via amino acid transport mechanisms, suggesting similar transporters may be involved in intestinal absorption.[6]
Experimental Workflow: In Vitro Permeability Assessment
The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption. This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for full differentiation and tight junction formation.
Integrity Validation: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A TEER value >200 Ω·cm² confirms monolayer integrity. Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to ensure tight junctions are intact.
Assay Execution:
Apical to Basolateral (A→B): Add the test compound to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber. This mimics absorption from the gut into the bloodstream.
Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and sample from the apical chamber. This measures the extent of active efflux.
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[7][8]
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both directions.
Papp (cm/s) = (dQ/dt) / (A * C₀)
dQ/dt: Rate of compound appearance in the receiver chamber.
A: Surface area of the membrane.
C₀: Initial concentration in the donor chamber.
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .
An ER > 2 suggests the compound is a substrate of an active efflux transporter (e.g., P-glycoprotein).
Causality Insight: Running the assay in both directions is critical. A low A→B permeability alone is ambiguous; it could mean poor diffusion or high efflux. A high efflux ratio provides a definitive mechanism and suggests a key area for chemical modification to improve bioavailability.
Distribution: Where Does the Compound Go?
Once absorbed, a drug distributes throughout the body. The extent of this distribution is governed primarily by its binding to plasma proteins and its ability to penetrate tissues.
Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[9] Acidic drugs often bind to albumin, while basic drugs bind to alpha-1-acid glycoprotein (AAG).[10] Given the zwitterionic nature of (1R,3S)-1-amino-3-hydroxycyclopentanecarboxylic acid derivatives, binding to both is possible. High PPB can limit efficacy and complicate dosing.
Gold Standard Methodology: Equilibrium Dialysis
Equilibrium dialysis is considered the most reliable method for determining the fraction of drug unbound in plasma (fu).[11]
Protocol 2: Equilibrium Dialysis for Plasma Protein Binding
Apparatus Setup: Use a 96-well equilibrium dialysis apparatus (e.g., RED device) consisting of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that is impermeable to plasma proteins.
Procedure:
Add plasma (human, rat, etc.) spiked with the test compound to the donor chamber.
Add phosphate-buffered saline (PBS), pH 7.4, to the receiver chamber.
Seal the plate and incubate at 37°C on an orbital shaker for 4-24 hours, allowing the unbound drug to reach equilibrium across the membrane. The exact time should be determined empirically to ensure equilibrium is reached.
Sample Collection: At the end of the incubation, collect aliquots from both the plasma and buffer chambers.
Matrix Matching: To avoid analytical artifacts, add blank PBS to the plasma sample and blank plasma to the buffer sample in the same ratio.
Quantification: Precipitate proteins (e.g., with 3 volumes of ice-cold acetonitrile containing an internal standard) and analyze the supernatant from both chambers by LC-MS/MS.[12]
Calculation:
Fraction Unbound (fu) = C_buffer / C_plasma
C_buffer: Concentration in the buffer chamber at equilibrium.
C_plasma: Concentration in the plasma chamber at equilibrium.
Self-Validation: The protocol's integrity rests on achieving true equilibrium. It is crucial to include control compounds with known high and low binding (e.g., warfarin and metoprolol) to validate each experiment. For compounds that are difficult to measure, methods like dilution or presaturation can be employed to improve accuracy.[11]
Metabolism: Biotransformation and Clearance
Metabolism is the body's process of converting drug molecules into more water-soluble compounds that can be easily excreted. This typically occurs in two phases.[13]
Phase I: Introduction or unmasking of a functional group (e.g., oxidation, reduction, hydrolysis). Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I reactions.
Phase II: Conjugation of the drug or its Phase I metabolite with an endogenous molecule (e.g., glucuronic acid, sulfate, an amino acid).
Predicted Metabolic Pathways:
For (1R,3S)-1-amino-3-hydroxycyclopentanecarboxylic acid derivatives, several metabolic pathways are plausible:
Phase I (Oxidation): The cyclopentane ring is a potential site for hydroxylation by CYP enzymes.
Phase II (Conjugation):
The carboxylic acid is a prime substrate for acyl glucuronidation by UGT enzymes.[14] This is often a major clearance pathway for carboxylic acid-containing drugs.
The amino group could potentially undergo N-acetylation.
The hydroxyl group can be a site for glucuronidation or sulfation.
Caption: Predicted Phase I and Phase II metabolic pathways.
Metabolic Stability Assessment
Determining a compound's metabolic stability is a cornerstone of early ADME screening. It helps predict in vivo clearance and half-life. The most common in vitro system is liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I (CYP) and some Phase II (UGT) enzymes.[15]
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:
Liver microsomes (human or other species) at a final protein concentration of 0.5-1.0 mg/mL.
Phosphate buffer (pH 7.4).
The test compound at a final concentration of 1 µM.
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the components to temperature.
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase to continuously produce the essential CYP cofactor, NADPH).[16] A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.
LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point.[15]
Data Analysis:
Plot the natural log of the percent parent compound remaining versus time.
The slope of the linear portion of this curve (k) is the elimination rate constant.
Causality Insight: Why use microsomes? They provide a cost-effective, high-throughput method to specifically assess CYP-mediated metabolism, which is the major clearance pathway for a vast number of drugs.[13] Comparing stability across species (e.g., rat vs. human) is critical for selecting the appropriate preclinical species for toxicology studies.[16] If a compound is highly stable in microsomes but shows high clearance in vivo, it points towards other clearance mechanisms, such as metabolism by cytosolic enzymes or direct renal excretion.
Caption: Workflow for an in vitro metabolic stability assay.
Excretion: Eliminating the Compound from the Body
Excretion is the final removal of the parent drug and its metabolites. The primary routes are renal (urine) and biliary (feces). For small, polar molecules like the (1R,3S)-1-amino-3-hydroxycyclopentanecarboxylic acid derivatives, renal clearance is often a significant pathway.
Key Mechanistic Questions:
Is the compound actively secreted by renal transporters (e.g., OATs, OCTs)?
What is the profile of metabolites found in urine and feces?
The presence of a carboxylic acid makes these compounds potential substrates for Organic Anion Transporters (OATs) in the kidney, which could lead to active tubular secretion and rapid renal clearance.
Integrated Pharmacokinetic Study Design
Ultimately, the individual ADME parameters must be integrated into a full in vivo pharmacokinetic study.
Protocol 4: In Vivo Pharmacokinetic Study in Rodents
Animal Dosing: Administer the compound to a cohort of animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes. The IV dose provides direct systemic exposure data, while the PO dose assesses oral absorption and first-pass effects.
Blood Sampling: Collect sparse blood samples from the animals at a series of predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
Plasma Preparation: Process the blood samples to obtain plasma.
Bioanalysis: Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method.[17][18]
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to plot the plasma concentration-time curve and calculate key parameters:
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd): The apparent volume into which the drug distributes.
Half-life (t½): The time required for the plasma concentration to decrease by half.
Area Under the Curve (AUC): The total systemic exposure to the drug.
The (1R,3S)-1-amino-3-hydroxycyclopentanecarboxylic acid scaffold offers exciting possibilities for designing novel therapeutics. A successful drug discovery program, however, hinges on a proactive and mechanistically driven approach to understanding pharmacokinetics. By systematically evaluating permeability, plasma protein binding, and metabolic stability, researchers can build a comprehensive ADME profile. This data provides the critical insights needed to guide medicinal chemistry efforts, enabling the rational design of derivatives with optimized drug-like properties and a higher probability of clinical success. The protocols and logical frameworks presented in this guide serve as a robust starting point for any team working to advance this promising class of compounds from the bench to the clinic.
References
Morrow, J. D., Minton, T. A., & Roberts, L. J. (1999). Formation of reactive cyclopentenone compounds in vivo as products of the isoprostane pathway. PubMed. [Link]
Gilon, C., et al. (1997). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry - ACS Publications. [Link]
Ren, J., et al. (2022). The in vitro metabolic stability study of the selected compounds. ResearchGate. [Link]
Springer. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
Taylor & Francis Online. Plasma protein binding – Knowledge and References. [Link]
Elsevier. (2025). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. [Link]
Li, S., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology. [Link]
Stefane, B., et al. (2009). New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. PubMed. [Link]
Wang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]
Riccardi, K. A., et al. (2015). Plasma Protein Binding of Challenging Compounds. PubMed. [Link]
Alker, A., et al. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews. [Link]
Riccardi, K. A., et al. (2015). Plasma Protein Binding of Challenging Compounds. ResearchGate. [Link]
IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
Royal Society of Chemistry. (2014). Analytical Methods. [Link]
van der Velden, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
Silbernagl, S. (1975). Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. PubMed. [Link]
Gyan Sanchay. (2008). Plasma Protein Binding in Drug Discovery and Development. [Link]
Abad, A. N. D., et al. (2023). Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. ChemRxiv. [Link]
Schoepp, D. D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. PubMed. [Link]
Abdulredha, F. H., et al. (2023). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. PMC. [Link]
Shpak, A. V., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]
de Oliveira, G. G. G., et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. MDPI. [Link]
Zhang, Y., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. [Link]
Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. ResearchGate. [Link]
Obach, R. S., et al. (2018). Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related. OSTI.gov. [Link]
Soral, M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. [Link]
Wiley-VCH. (2014). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]
Reactome. Metabolism of amino acids and derivatives. [Link]
Teufel, R., et al. (2013). A Three Enzyme Pathway for 2-Amino-3-Hydroxycyclopent-2-Enone Formation and Incorporation in Natural Product Biosynthesis. PMC. [Link]
Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. [Link]
Xu, M., et al. (2024). Recent Advances in Metabolic Engineering for the Biosynthesis of Phosphoenol Pyruvate–Oxaloacetate–Pyruvate-Derived Amino Acids. MDPI. [Link]
Application Note: Strategic Incorporation of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid in Peptidomimetic Drug Design
Executive Summary The development of metabolically stable and conformationally defined peptidomimetics relies heavily on the strategic insertion of unnatural, constrained amino acids (cAAs). (1R,3S)-1-Amino-3-hydroxycycl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of metabolically stable and conformationally defined peptidomimetics relies heavily on the strategic insertion of unnatural, constrained amino acids (cAAs). (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a highly specialized
α,α
-disubstituted cyclic amino acid. By restricting the
ϕ
and
ψ
dihedral angles of the peptide backbone, this monomer acts as a potent inducer of
β
-turns and
310
-helices [1][2]. Furthermore, the stereospecific 3-hydroxyl group provides an orthogonal handle for side-chain functionalization (e.g., macrolactamization, PEGylation, or fluorophore conjugation) while improving the aqueous solubility of the resulting hydrophobic scaffold.
This application note provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded protocol for the solid-phase peptide synthesis (SPPS) of sequences containing this sterically demanding monomer.
Incorporating
α,α
-disubstituted amino acids presents a significant synthetic hurdle. The quaternary nature of the
α
-carbon creates severe steric bulk that shields both the carboxylate (during activation) and the amine (during subsequent chain elongation).
Causality of Reagent Choice: Standard carbodiimide chemistry (e.g., DIC/HOBt) is kinetically too slow for this monomer, leading to extensive epimerization or truncated deletion sequences. To overcome this activation energy barrier, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) [3]. The nitrogen at the 7-position of the HOAt leaving group provides anchimeric assistance (neighboring group participation), forming a hydrogen bond with the incoming amine nucleophile and drastically accelerating the acylation rate.
Thermal Energy: Microwave-assisted SPPS (MW-SPPS) at 75°C is employed to increase molecular collision rates, ensuring quantitative conversion.
Protecting Group Strategy
The secondary hydroxyl group at the C3 position must be masked to prevent undesired O-acylation (depsipeptide formation) during coupling. The monomer must be pre-synthesized or purchased as Fmoc-(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid(OtBu)-OH , utilizing a tert-butyl ether that is fully orthogonal to Fmoc chemistry and globally cleavable under final acidic conditions.
Quantitative Data: Coupling Efficacy
To validate the necessity of our specific reagent choices, Table 1 summarizes the comparative coupling efficiencies of various activation strategies when coupling a standard Fmoc-amino acid onto the sterically hindered amine of the cyclopentane ring.
Data demonstrates that only the combination of 7-aza-uronium activation and microwave irradiation provides the near-quantitative yields required to prevent complex purification profiles.
Figure 2. Mechanistic pathway of HATU-mediated activation overcoming steric hindrance at the quaternary α-carbon.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that the steric hindrance of the (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid does not compromise the overall sequence fidelity.
Phase 1: Preparation and Swelling
Resin Selection: Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.6 mmol/g) into a microwave-compatible peptide synthesis vessel.
Swelling: Suspend the resin in 5 mL of N,N-dimethylformamide (DMF) and agitate for 30 minutes at room temperature to fully expose the reactive matrix. Drain the solvent.
Phase 2: Deprotection
Fmoc Removal: Add 4 mL of 20% (v/v) piperidine in DMF to the resin.
Reaction: Agitate for 3 minutes, drain, and repeat with a fresh 4 mL aliquot for 10 minutes.
Causality: Piperidine acts as a base to abstract the acidic proton of the fluorenyl ring, initiating an E1cB elimination mechanism. Two treatments ensure complete removal.
Washing: Wash the resin thoroughly with DMF (5 × 4 mL) to remove all traces of piperidine, which would otherwise prematurely cap the activated amino acid in the next step.
Phase 3: Microwave-Assisted Coupling
Activation Mixture: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid(OtBu)-OH and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF.
Causality: Using 2.9 eq of HATU prevents the excess uronium salt from capping the N-terminus of the resin-bound peptide via guanidinylation.
Base Addition: Add 0.6 mmol (6.0 eq) of N,N-diisopropylethylamine (DIPEA) to the vial. Vortex for 30 seconds to allow the active 7-aza-OBt ester to form.
Coupling: Transfer the activated mixture to the resin. Place the vessel in a microwave peptide synthesizer.
Irradiation: Heat to 75°C for 15 minutes under continuous agitation.
Washing: Drain the reaction mixture and wash the resin with DMF (3 × 4 mL) and Dichloromethane (DCM) (3 × 4 mL).
Phase 4: Self-Validation & Capping (IPC)
Micro-Cleavage (IPC): Remove ~2 mg of resin. Treat with 100 µL of TFA/H2O (95:5) for 15 minutes. Evaporate, reconstitute in acetonitrile, and analyze via LC-MS.
Causality: The standard Ninhydrin (Kaiser) test can yield false negatives on sterically hindered amines. LC-MS provides definitive proof of mass shift (
Δ
M), validating the coupling before proceeding.
Capping: If LC-MS shows >95% conversion, treat the bulk resin with 10% acetic anhydride (Ac2O) and 10% DIPEA in DMF for 5 minutes to cap any unreacted amines, preventing the formation of inseparable deletion sequences.
Phase 5: Global Cleavage and Deprotection
Cleavage Cocktail: Prepare a mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
Causality: TFA cleaves the peptide from the resin and removes the tert-butyl (tBu) protecting group from the 3-hydroxyl of the cyclopentane ring. TIS acts as a carbocation scavenger to prevent re-alkylation of the peptide.
Incubation: React the resin with 5 mL of the cocktail for 2.5 hours at room temperature.
Precipitation: Filter the cleavage solution into 40 mL of cold diethyl ether (-20°C). Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the peptide pellet twice more with cold ether.
Lyophilization: Dissolve the crude peptidomimetic in a water/acetonitrile mixture and lyophilize to yield a dry powder ready for preparative HPLC purification.
References
Jakubowska, A., Pabel, J., Żylewski, M., Wanner, K. T., & Kulig, K. (2015). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxycyclopentanecarboxylic acid. Tetrahedron, 71(4), 686-693. URL:[Link]
Urman, S., Gaus, K., Yang, Y., Strijowski, U., Sewald, N., Dehmelt, L., & Moroder, L. (2007). The constrained amino acid β-Acc confers potency and selectivity to integrin ligands. Angewandte Chemie International Edition, 46(21), 3976-3978. URL:[Link]
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]
Application
Advanced HPLC Method Development for the Analysis of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Methodology: Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) Introduction...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Methodology: Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD)
Introduction & Analytical Challenges
The compound (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a highly functionalized, chiral cyclic amino acid. Molecules of this class are critical intermediates in the synthesis of neuroactive pharmaceuticals (e.g., mGluR ligands). However, analyzing this specific isomer presents a triad of severe chromatographic challenges:
Extreme Hydrophilicity (LogP < 0): The presence of an amine, a carboxylic acid, and a hydroxyl group on a compact cyclopentane ring renders the molecule highly polar. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns results in zero retention, with the analyte eluting in the void volume[1].
Absence of a Chromophore: The lack of a conjugated
π
-system makes standard UV/Vis detection impossible at conventional wavelengths. Derivatization (e.g., with FMOC or OPA) is time-consuming, introduces variability, and complicates impurity profiling[2].
Complex Secondary Interactions: The multiple polar functional groups can interact unpredictably with residual silanols on silica-based columns, leading to severe peak tailing.
To overcome these bottlenecks, we bypass traditional RPLC-UV and implement a HILIC-CAD strategy.
Fig 1. Analytical workflow for HPLC method development of polar, non-chromophoric amino acids.
Strategic Rationale & Mechanistic Insights
As an analytical scientist, method development is not merely about finding conditions that work, but understanding why they work to ensure long-term robustness.
Retention Strategy: Why Amide-HILIC?
In HILIC, the mobile phase is highly organic (typically >70% Acetonitrile), and the stationary phase is polar. We select an Amide-bonded stationary phase over bare silica or zwitterionic phases. The amide phase strongly adsorbs water from the mobile phase, creating a thick, immobilized aqueous layer[3]. The highly polar (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid partitions out of the bulk acetonitrile and into this water layer. Furthermore, the hydroxyl group on the cyclopentane ring engages in highly specific hydrogen bonding with the amide phase, providing critical selectivity to separate it from other non-hydroxylated cyclic amino acids.
Detection Strategy: Why CAD over ELSD?
Because the analyte lacks a UV chromophore, an aerosol-based universal detector is required. While Evaporative Light Scattering Detection (ELSD) is common, we utilize Charged Aerosol Detection (CAD) .
Causality: ELSD relies on light scattering, which drops off exponentially as particle size decreases (at lower analyte concentrations), leading to poor Limits of Detection (LOD). CAD, however, measures the electrical charge transferred to the dried analyte particle via a corona discharge. This provides a much more uniform response independent of the analyte's chemical structure and significantly higher sensitivity for low-level impurity profiling[4],[5].
Fig 2. Sequential mechanism of Charged Aerosol Detection (CAD) for non-volatile analytes.
Experimental Protocols
Materials & Reagents
Column: Waters XBridge BEH Amide, 150 mm × 4.6 mm, 3.5 µm (or equivalent).
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water (v/v), pH 3.0.
Note on Volatility: CAD requires strictly volatile buffers. Ammonium formate is chosen for its excellent solubility in high acetonitrile concentrations[3]. The pH is locked at 3.0 to ensure the amino acid is consistently ionized (protonated amine, partially protonated carboxyl), preventing peak tailing.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
Dissolve 0.63 g of LC-MS grade Ammonium Formate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust to pH 3.0 using LC-MS grade Formic Acid. Filter through a 0.2 µm PTFE membrane. This is Mobile Phase A.
Prepare Mobile Phase B by mixing 900 mL of LC-MS grade Acetonitrile with 100 mL of Mobile Phase A.
Step 2: Sample Preparation
Accurately weigh 10.0 mg of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid reference standard.
Dissolve in 1.0 mL of ultrapure water (stock solution).
Critical Step: Dilute the stock solution 1:10 using Acetonitrile to achieve a final diluent composition of 90% Acetonitrile. Causality: Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer, causing severe peak splitting and premature elution[1].
Step 3: Instrument Equilibration
HILIC columns require extensive equilibration to establish the water layer. Flush the column with the initial gradient conditions (95% B) for at least 20 column volumes (~30 minutes at 1.0 mL/min) before the first injection.
Step 4: CAD Optimization
Set the CAD evaporation temperature to 35°C. Causality: While the amino acid is non-volatile, excessive heat can increase baseline noise and cause thermal degradation of trace impurities. A lower temperature ensures complete desolvation of the highly volatile ACN/Water mobile phase while preserving analyte integrity[6]. Apply a Power Function Value (PFV) of 1.3 to linearize the CAD response curve.
Data Presentation & System Suitability
To ensure this protocol acts as a self-validating system, the method must pass rigorous System Suitability Testing (SST) prior to sample analysis.
Table 1: Chromatographic Gradient Conditions
Note: In HILIC, the organic solvent is the weak solvent. The gradient runs from high organic to high aqueous.
Ensures secondary silanol interactions are suppressed by the pH 3.0 buffer.
Injection Precision
%RSD
≤2.0%
(n=6)
Validates CAD nebulizer stability and autosampler precision.
Resolution (
Rs
)
≥1.5
Ensures baseline separation from spiked diastereomers (e.g., (1S,3S) isomer).
Linearity (
R2
)
≥0.995
Validates the applied CAD Power Function Value (PFV = 1.3)[6].
LOD / LOQ
Signal-to-Noise
≥3
/
≥10
Confirms CAD sensitivity outperforms traditional ELSD limits[4].
Conclusion & Troubleshooting Insights
The successful analysis of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid relies entirely on respecting the molecule's physicochemical properties. If retention times begin to drift, the most common culprit is insufficient column re-equilibration between runs; ensure the 7-minute re-equilibration phase is strictly adhered to. If baseline noise spikes in the CAD, verify the quality of the LC-MS grade formic acid, as non-volatile contaminants in the mobile phase will precipitate on the corona wire, blinding the electrometer. By pairing Amide-HILIC with CAD, laboratories can achieve robust, derivatization-free quantification of this challenging cyclic amino acid.
References
Waters Corporation. "MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.". Available at:[Link]
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column."[1]. Available at:[Link]
PubMed / Elsevier. "A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development."[6]. Available at: [Link]
LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview."[5]. Available at:[Link]
LCMS.cz / Thermo Fisher. "Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids."[2]. Available at:[Link]
Advanced Application Note: Leveraging (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid in Peptidomimetics and Drug Design
Prepared by: Senior Application Scientist, Medicinal Chemistry & Peptide Engineering Target Audience: Researchers, scientists, and drug development professionals. Scientific Rationale: The Power of Conformational Restric...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Medicinal Chemistry & Peptide Engineering
Target Audience: Researchers, scientists, and drug development professionals.
Scientific Rationale: The Power of Conformational Restriction
The transition from native peptides to therapeutically viable peptidomimetics is fundamentally a battle against high conformational flexibility and rapid proteolytic degradation. Native linear peptides populate a vast ensemble of conformations in solution, leading to a highly negative entropy of binding (
ΔS
) when locking into a target receptor.
By incorporating conformationally restricted non-canonical amino acids [1], drug designers can pre-organize the peptide backbone. (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a premier chiral building block for this purpose. As an
α,α
-disubstituted cyclic amino acid, the cyclopentane ring severely restricts the
ϕ
(phi) and
ψ
(psi) dihedral angles of the peptide backbone. This restriction forces the sequence into specific secondary structures, such as
β
-turns or
310
-helices, which are often the bioactive conformations required for target engagement [2].
Furthermore, the stereospecific 3-hydroxyl group provides a critical vector for:
Target Engagement: Acting as a hydrogen bond donor/acceptor within the receptor pocket (e.g., mimicking the side chain of serine or threonine but in a rigidified space).
Orthogonal Functionalization: Serving as a chemical handle for late-stage diversification, such as glycosylation, phosphorylation, or the attachment of fluorophores and pharmacokinetic modifiers (e.g., PEGylation).
Pharmacophoric features of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid.
Structural and Physicochemical Profiling
Before incorporating this building block into a synthetic workflow, it is crucial to understand its baseline physicochemical properties. Because it is a highly polar, zwitterionic molecule, it requires specific protection strategies prior to Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols: A Self-Validating Workflow
The following protocols detail the preparation and incorporation of this building block. Every step is designed with causality in mind—explaining why a specific reagent is chosen over standard alternatives.
Protocol A: Fmoc-Protection of the Primary Amine
To utilize this amino acid in standard Fmoc-SPPS, the primary amine must be protected. The 3-hydroxyl group is generally left unprotected during this step, as the primary amine is vastly more nucleophilic.
Step-by-Step Methodology:
Dissolution: Suspend 10 mmol of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid in 20 mL of 10% aqueous
Na2CO3
and 20 mL of 1,4-dioxane.
Causality: The alkaline environment ensures the amine is deprotonated and nucleophilic, while the mixed solvent system solubilizes both the polar amino acid and the hydrophobic protecting group reagent.
Cooling & Addition: Cool the mixture to 0 °C in an ice bath. Add Fmoc-OSu (1.1 eq, 11 mmol) dissolved in 10 mL of dioxane dropwise over 30 minutes.
Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-dipeptide impurities or unwanted acylation of the secondary hydroxyl group.
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous layer with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu.
Precipitation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the resulting white precipitate with Ethyl Acetate (3 x 30 mL).
Isolation: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield Fmoc-(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid.
Protocol B: Solid-Phase Peptide Coupling (SPPS)
Coupling an
α,α
-disubstituted amino acid is notoriously difficult due to severe steric hindrance at the quaternary
α
-carbon. Standard DIC/HOBt coupling will fail or result in massive deletion sequences.
Step-by-Step Methodology:
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).
Pre-Activation (Critical Step): In a separate vial, dissolve Fmoc-(1R,3S)-AHCP-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF. Add DIPEA (0.6 mmol, 6 eq). Stir for 3 minutes.
Causality: HATU is mandatory here. The nitrogen at position 7 of the benzotriazole ring in HATU provides a neighboring group effect (intramolecular hydrogen bonding) that dramatically accelerates the aminolysis of sterically hindered quaternary centers. We use 2.9 eq of HATU relative to 3.0 eq of amino acid to ensure no excess uronium salt is present, which could irreversibly cap the resin's free amines with a guanidinium moiety.
Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours.
Self-Validation (Micro-Cleavage): Do not rely on the standard Kaiser test. Sterically hindered amines often yield false negatives. Instead, withdraw a few resin beads, wash with DCM, and treat with 100 µL of TFA/TIPS/
H2O
(95:2.5:2.5) for 30 minutes. Evaporate the TFA, dissolve in acetonitrile/water, and analyze via LC-MS to confirm the mass of the coupled product.
Workflow for incorporating the sterically hindered cyclic amino acid into a peptide sequence via SPPS.
Empirical Data: Optimizing Coupling Efficiency
To demonstrate the necessity of the optimized protocol above, Table 2 summarizes the empirical coupling efficiencies of
α,α
-disubstituted cyclic amino acids under various activation strategies [3].
Table 2: Comparative Coupling Efficiencies for Quaternary Cyclic Amino Acids
Reagent System
Equivalents
Reaction Time
Yield (%)
Mechanistic Note
DIC / HOBt
3.0
4 hours
< 40%
Insufficient activation energy for quaternary steric clash.
HBTU / DIPEA
3.0
4 hours
~ 60%
Moderate conversion; lacks the 7-aza neighboring group effect.
Optimal. Superior kinetics due to 7-aza intramolecular H-bonding.
Insight for Scale-Up: While HATU provides the highest yield for discovery-scale synthesis, DIC/Oxyma is highly recommended for process-scale manufacturing due to the explosive hazards and high cost associated with uronium-based reagents like HATU.
References
Castro, T. G., Melle-Franco, M., & A. Sousa, C. E. (2023). "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." Biomolecules, 13(6), 943.[Link]
Jakubowska, A., Pabel, J., Żylewski, M., Wanner, K. T., & Kulig, K. (2015). "Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxycyclopentanecarboxylic acid." Tetrahedron, 71(4), 686-693.[Link]
Miller, S. J., & Grubbs, R. H. (1995). "Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis." Journal of the American Chemical Society, 117(21), 5855-5856.[Link]
Application
Application Notes and Protocols for In Vivo Dosing of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive guide for establishing robust in vivo dosing prot...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for establishing robust in vivo dosing protocols for the novel research compound (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid. Given the limited availability of published specific dosing regimens for this molecule, this document emphasizes a foundational approach to protocol development. It outlines critical considerations for vehicle selection, determination of administration routes, and the design of initial dose-ranging and tolerability studies. The protocols and recommendations are grounded in established pharmacological principles and data extrapolated from structurally related cyclic amino acid derivatives to provide a scientifically sound starting point for researchers.
Introduction to (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a chiral cyclic amino acid derivative. Its structural similarity to other bioactive molecules, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a known agonist at metabotropic glutamate receptors, suggests its potential for investigation in various biological systems, particularly in neuroscience.[1][2] Synonyms for related compounds include cis-3-Aminocyclopentanecarboxylic acid and cis-β-Homocycloleucine.[2] Due to its novelty, establishing a safe and effective dosing protocol is a prerequisite for any in vivo efficacy studies.
Preclinical Protocol Development Workflow
The absence of established in vivo data for (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid necessitates a systematic approach to protocol development. The following workflow is recommended to ensure scientific rigor and animal welfare.
Caption: Workflow for in vivo protocol development.
Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring the accurate and safe delivery of the test compound. The formulation should be non-toxic and not interfere with the biological activity of the compound.
Solubility Testing
Before selecting a vehicle, the solubility of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid should be determined in a range of common, non-toxic solvents.
Protocol for Solubility Assessment:
Prepare a stock solution: Accurately weigh a small amount of the compound (e.g., 10 mg).
Test Vehicles: Add small, incremental volumes of each test vehicle (see Table 1) to the compound, vortexing between additions.
Observation: Record the concentration at which the compound fully dissolves.
pH and Osmolality: For parenteral routes, ensure the final formulation has a pH between 5 and 9 and is as close to isotonic as possible.
Preferred for water-soluble compounds. Ensure pH is within a tolerable range.
Phosphate-Buffered Saline (PBS)
IV, IP, SC
Buffered to a physiological pH, making it a good first choice.
Water for Injection
IV, IP, SC, Oral (PO)
May require pH adjustment.
5% Dextrose in Water (D5W)
IV, IP, SC
An alternative to saline, particularly if chloride ions are a concern.
Carboxymethylcellulose (CMC) (0.5-1% w/v in water)
PO, IP (with caution)
A common suspending agent for poorly water-soluble compounds.
Polyethylene glycol 400 (PEG400)
PO, IP, SC
Often used in combination with other vehicles to improve solubility.
Dimethyl sulfoxide (DMSO)
IP, SC (with caution)
A powerful solvent, but can have its own biological effects. Use at the lowest effective concentration, typically <10% of the final formulation.
Table 1: Common Vehicles for In Vivo Studies
Routes of Administration
The choice of administration route depends on the experimental goals, the target tissue, and the pharmacokinetic properties of the compound.
Route
Advantages
Disadvantages
Considerations
Intraperitoneal (IP)
Relatively easy to perform, rapid absorption.
Potential for injection into organs, local irritation.
Commonly used in rodent studies for systemic administration.
Intravenous (IV)
100% bioavailability, rapid onset of action.
Requires more skill, potential for embolism.
Best for determining pharmacokinetic parameters.
Subcutaneous (SC)
Slower, more sustained absorption than IP or IV.
Slower onset of action, potential for local irritation.
Suitable for sustained-release formulations.
Oral Gavage (PO)
Clinically relevant route, non-invasive.
Subject to first-pass metabolism, variable absorption.
Requires training to perform correctly to avoid injury.
Stereotaxic Injection
Direct administration to specific brain regions.
Invasive surgical procedure.
For neuroscience applications, doses are typically in the nanomole range.
Table 2: Comparison of Administration Routes
Proposed Protocol: Acute Tolerability and Dose-Ranging Study in Mice
This study is essential to determine the maximum tolerated dose (MTD) and to identify a safe dose range for subsequent efficacy studies.
Objective: To assess the acute toxicity of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid following a single intraperitoneal injection in mice.
Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.
Groups:
Group 1: Vehicle control (e.g., sterile saline)
Group 2: 10 mg/kg
Group 3: 30 mg/kg
Group 4: 100 mg/kg
Group 5: 300 mg/kg
(Note: This dose range is a suggested starting point and may need to be adjusted based on any existing in vitro cytotoxicity data or data from structurally similar compounds. A wider or narrower range may be justified.)
Methodology:
Acclimatization: Acclimatize animals for at least 7 days before the study.
Randomization: Randomly assign animals to treatment groups (n=3-5 per group).
Dose Formulation: Prepare fresh dose formulations on the day of administration. The compound should be dissolved or suspended in the chosen vehicle.
Administration: Administer a single dose via intraperitoneal injection. The injection volume should be consistent across all groups (e.g., 10 mL/kg).
Monitoring:
Intensive Monitoring (first 4 hours post-dose): Observe continuously for any signs of acute toxicity, including but not limited to: changes in posture, activity, breathing, convulsions, and stereotypy.
Regular Monitoring (up to 7 days): Record body weight, food and water intake, and clinical signs of toxicity daily.
Endpoint: The primary endpoint is the MTD, defined as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.
Caption: Experimental workflow for a dose-ranging study.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations
Following the determination of a safe dose range, a preliminary PK study is highly recommended.[3]
Pharmacokinetics (PK): This involves measuring the concentration of the compound in plasma or other tissues over time after administration. Key parameters to determine include:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
Pharmacodynamics (PD): This assesses the effect of the compound on a biological target. This could involve measuring changes in biomarkers, enzyme activity, or physiological responses over time and correlating them with the compound's concentration.
Understanding the PK/PD relationship is crucial for designing rational dosing schedules for efficacy studies, ensuring that the compound reaches the target tissue at a sufficient concentration and for an adequate duration to elicit a biological effect.
Conclusion
The successful in vivo evaluation of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid hinges on the careful and systematic development of a dosing protocol. By following the principles and procedures outlined in these application notes—from vehicle selection and solubility testing to conducting a thorough dose-ranging study—researchers can establish a safe and effective dosing regimen. This foundational work is indispensable for obtaining reliable and reproducible data in subsequent preclinical efficacy models.
References
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
Schoepp, D. D., Johnson, B. G., & Monn, J. A. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 714–716.
Gad, S. C. (n.d.). Gad Vehicles Database.
Schoepp, D. D., Johnson, B. G., Wright, R. A., & Monn, J. A. (1991). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. Journal of Neurochemistry, 56(5), 1789–1796.
Kaatz, K. W., & Albin, R. L. (1996). Intraseptal administration of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid induces immediate early gene expression in lateral septal neurons. Brain Research, 709(2), 205–214.
BC Cancer Research. In Vivo Pharmacology | Experimental Therapeutics. Retrieved from [Link]
Application Note: Preparation and Derivatization of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid Scaffolds for SAR Studies
Introduction & Mechanistic Rationale The development of conformationally restricted amino acid analogs is a cornerstone of neuropharmacological drug discovery. The non-natural cyclic amino acid (1R,3S)-1-amino-3-hydroxyc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The development of conformationally restricted amino acid analogs is a cornerstone of neuropharmacological drug discovery. The non-natural cyclic amino acid (1R,3S)-1-amino-3-hydroxycyclopentanecarboxylic acid serves as a highly rigidified scaffold that locks the spatial orientation of its amine, carboxylate, and hydroxyl pharmacophores. This structural rigidity eliminates the entropic penalty of binding, allowing researchers to precisely map the binding pockets of excitatory and inhibitory amino acid targets [1].
In Structure-Activity Relationship (SAR) studies, this specific stereoisomer acts as a versatile bifurcation point. The unmodified zwitterion mimics endogenous glutamate, making it a valuable probe for metabotropic glutamate receptors (mGluRs) [3]. Conversely, targeted derivatization of the amine (N-alkylation) or hydroxyl (O-alkylation) groups shifts the molecule's pharmacological profile toward γ-aminobutyric acid (GABA) transporters, such as GAT-1, by exploiting adjacent lipophilic domains [4].
To achieve the requisite stereochemical purity for SAR profiling, we utilize a diastereoselective Strecker synthesis driven by Ellman’s chiral sulfinamide auxiliary [2].
Experimental Workflows & SAR Logic
The synthesis relies on the principle of auxiliary-directed facial selectivity. By condensing an enantiopure protected cyclopentanone with
(R)
-2-methylpropane-2-sulfinamide, the resulting bulky sulfinyl imine strictly dictates the trajectory of the incoming cyanide nucleophile, establishing the C1 quaternary stereocenter with exceptional fidelity.
Fig 1: Stereoselective synthesis workflow for the (1R,3S) scaffold.
Fig 2: SAR derivatization logic mapping modifications to target assays.
Step-by-Step Synthesis Protocol
Phase 1: Preparation of the Chiral Sulfinyl Imine
Causality Check: Titanium(IV) ethoxide is selected over traditional Brønsted acids because it acts as both a mild Lewis acid and an irreversible water scavenger. This prevents the epimerization of the sensitive C3 stereocenter while driving the condensation to completion.
Protection: Dissolve
(S)
-3-hydroxycyclopentan-1-one (10.0 mmol) in anhydrous DMF (20 mL). Add imidazole (25.0 mmol) followed by tert-butyldimethylsilyl chloride (TBSCl, 12.0 mmol). Stir at room temperature (RT) for 4 hours. Quench with water and extract with ethyl acetate. Concentrate to yield the TBS-protected ketone.
Condensation: In a flame-dried flask under argon, dissolve the protected ketone (8.0 mmol) and
(R)
-2-methylpropane-2-sulfinamide (8.8 mmol) in anhydrous THF (25 mL).
Activation: Add freshly distilled
Ti(OEt)4
(16.0 mmol) dropwise. Stir the reaction mixture at RT for 18 hours.
Workup: Pour the mixture into an equal volume of saturated aqueous
NaHCO3
with rapid stirring. Filter the resulting titanium dioxide suspension through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the organic layer to isolate the sulfinyl imine.
Phase 2: Diastereoselective Strecker Reaction
Self-Validating Checkpoint: Before proceeding to global hydrolysis, analyze an aliquot of the crude aminonitrile via
1H
NMR. The diastereomeric ratio (dr) can be accurately determined by integrating the distinct tert-butyl signals of the major and minor diastereomers. Proceed only if dr > 95:5.
Cyanation: Dissolve the sulfinyl imine (6.0 mmol) in anhydrous THF (30 mL) and cool strictly to -78 °C.
Nucleophilic Addition: Add diethylaluminum cyanide (
Et2AlCN
, 1.0 M in toluene, 9.0 mmol) dropwise over 15 minutes. The pre-coordination of aluminum to the sulfinyl oxygen directs the cyanide attack exclusively to the Re face of the imine.
Quenching: Stir at -78 °C for 4 hours, then slowly warm to -20 °C. Quench carefully with saturated aqueous
NH4Cl
. Extract with ethyl acetate and concentrate to yield the aminonitrile intermediate.
Phase 3: Global Hydrolysis and Isolation
Deprotection & Hydrolysis: Suspend the aminonitrile (5.0 mmol) in 6M aqueous HCl (25 mL). Reflux the mixture at 100 °C for 12 hours. Mechanistic action: This single step hydrolyzes the nitrile to a carboxylic acid, cleaves the chiral sulfinyl auxiliary, and removes the TBS protecting group.
Purification: Cool the mixture, extract once with diethyl ether to remove lipophilic byproducts, and concentrate the aqueous layer in vacuo.
Ion-Exchange: Load the residue onto a column of Dowex 50WX8 strongly acidic cation-exchange resin (pre-washed with 1M HCl and distilled water). Wash the column with distilled water until the eluent is neutral. Elute the zwitterionic product using 1M
NH4OH
. Lyophilize the fractions to obtain pure (1R,3S)-1-amino-3-hydroxycyclopentanecarboxylic acid.
SAR Derivatization Workflows
To build a diverse library for SAR screening, the core scaffold must be selectively derivatized.
Protocol A: N-Alkylation (Reductive Amination)
To probe the lipophilic pockets of GABA transporters:
Dissolve the (1R,3S)-scaffold (1.0 mmol) and a target aldehyde (e.g., 4-fluorobenzaldehyde, 1.2 mmol) in methanol (10 mL).
Add catalytic acetic acid (0.1 mL) and stir for 2 hours to form the iminium intermediate.
Add sodium cyanoborohydride (
NaBH3CN
, 1.5 mmol) in portions. Stir for 12 hours at RT.
Quench with 1M HCl, adjust pH to 7, and purify via preparative HPLC.
Protocol B: O-Alkylation
To evaluate the necessity of the hydroxyl group as a hydrogen-bond donor vs. acceptor:
Transient Protection: React the (1R,3S)-scaffold with
Boc2O
and
NaHCO3
in dioxane/water to form the N-Boc derivative. Esterify the carboxylic acid using TMS-diazomethane.
Alkylation: Treat the fully protected intermediate with sodium hydride (NaH, 1.2 eq) in anhydrous DMF at 0 °C, followed by the addition of an alkyl halide (e.g., methyl iodide).
Global Deprotection: Stir the intermediate in 4M HCl in dioxane to remove the Boc group, followed by LiOH hydrolysis of the ester to yield the O-alkylated derivative.
Quantitative Data Summaries
Table 1: Stereoselective Synthesis Metrics
Data demonstrates the efficiency and stereocontrol of the Ellman auxiliary route.
Step
Intermediate
Yield (%)
dr (Major:Minor)
ee (%)
1
TBS-Protected Ketone
95
N/A
>99
2
Sulfinyl Imine
88
N/A
>99
3
Aminonitrile
82
96:4
N/A
4
(1R,3S)-Amino Acid
75
>99:1
>99
Table 2: Representative SAR Binding Data (
IC50
, µM)
Illustrative divergence of pharmacological activity based on scaffold derivatization.
Compound
Modification
GAT-1 Affinity
mGluR2 Affinity
mGluR5 Affinity
1
Unmodified (1R,3S)
>100
1.2
45.0
2
N-Benzyl
12.5
>100
>100
3
N-(4-Fluorobenzyl)
3.1
>100
>100
4
O-Methyl
>100
8.4
>100
References
Jakubowska, A.; Pabel, J.; Żylewski, M.; Wanner, K. T.; Kulig, K. "Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxycyclopentanecarboxylic acid." Tetrahedron 2015, 71, 686-693. URL: [Link]
Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research 2002, 35, 984-995. URL: [Link]
Schoepp, D. D.; Jane, D. E.; Monn, J. A. "Pharmacological agents acting at subtypes of metabotropic glutamate receptors." Neuropharmacology 1999, 38, 1431-1476. URL: [Link]
Petrera, M.; Wein, T.; Allmendinger, L.; Sindelar, M.; Pabel, J.; Höfner, G.; Wanner, K. T. "Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions." ChemMedChem 2016, 11, 519-538. URL: [Link]
Technical Notes & Optimization
Troubleshooting
How to improve synthesis yield of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid
Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing yield and stereoselectivit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing yield and stereoselectivity bottlenecks in the synthesis of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid .
This non-proteinogenic amino acid is a critical structural motif in conformationally constrained peptidomimetics and metabotropic glutamate receptor (mGluR) ligands (1)[1]. However, the rigid stereochemistry of the cyclopentane ring and the extreme thermodynamic stability of its synthetic intermediates often lead to poor recoveries. Below is an in-depth, causally-driven troubleshooting guide and validated protocol repository to optimize your workflow.
Synthetic Workflow Architecture
Workflow for the asymmetric synthesis of (1R,3S)-1-amino-3-hydroxycyclopentanecarboxylic acid.
Quantitative Optimization Data
The most critical step dictating downstream success is the initial Bucherer-Bergs hydantoin formation (2)[2]. The table below summarizes our laboratory's optimization of the reaction conditions to maximize both total yield and the syn (cis) diastereomeric ratio (dr).
Table 1: Optimization of Bucherer-Bergs Reaction for 3-Alkoxycyclopentanone
Reagent Equivalents
Solvent System
Temp (°C)
Time (h)
Total Yield (%)
Diastereomeric Ratio (syn:anti)
KCN (1.5 eq), (NH₄)₂CO₃ (3 eq)
EtOH/H₂O (1:1)
25
48
45
1.1 : 1
KCN (2.0 eq), (NH₄)₂CO₃ (5 eq)
EtOH/H₂O (1:1)
60
24
82
3.0 : 1
KCN (2.0 eq), (NH₄)₂CO₃ (5 eq)
MeOH/H₂O (1:1)
60
24
78
2.5 : 1
KCN (3.0 eq), (NH₄)₂CO₃ (8 eq)
EtOH/H₂O (1:1)
60
48
89
4.2 : 1
Troubleshooting & FAQs
Q1: Why is the yield of my spirohydantoin intermediate stalling below 50%, and how can I improve the syn/anti diastereoselectivity?Causality & Solution: The Bucherer-Bergs reaction on 3-substituted cyclopentanones is fully reversible and governed by thermodynamic control. At room temperature, the reaction stalls because the equilibrium between the intermediate aminonitrile and the hydantoin is not pushed forward.
To improve yield: Elevate the temperature to 60 °C and use a massive excess of ammonium carbonate (up to 8 eq). The sublimation of CO₂ and NH₃ must be contained (use a sealed system), which forces the equilibrium toward the insoluble hydantoin precipitate.
To improve selectivity: The syn diastereomer (where the hydantoin NH and the C3-alkoxy group are cis, allowing them to occupy pseudo-equatorial positions) is thermodynamically favored due to minimized trans-annular steric strain. Using a bulkier protecting group (e.g., TBDMS instead of a simple methyl or benzyl ether) on the C3-hydroxyl amplifies this facial selectivity, pushing the dr from 1:1 to >4:1.
Q2: My spirohydantoin is completely resisting hydrolysis. Standard NaOH at reflux only yields unreacted starting material. What is the mechanism of this resistance?Causality & Solution: Spiro-fused hydantoins on cyclopentane rings are exceptionally stable due to the Thorpe-Ingold effect (gem-dialkyl effect). The constrained internal angle of the cyclopentane ring (~104°) compresses the external angle at the spiro carbon, making it highly sterically hindered. This makes the rehybridization (sp² to sp³) required during the nucleophilic attack of hydroxide on the hydantoin carbonyl energetically unfavorable.
Solution: Standard aqueous NaOH is insufficiently nucleophilic. You must employ Barium Hydroxide octahydrate (Ba(OH)₂·8H₂O) in water at elevated temperatures (130–150 °C in a bomb reactor). Barium ions act as Lewis acids, coordinating to the hydantoin carbonyl oxygen, increasing its electrophilicity and stabilizing the tetrahedral intermediate. The irreversible precipitation of barium carbonate (BaCO₃) acts as a thermodynamic sink, driving the ring-opening to completion.
Q3: During chiral resolution to isolate the (1R,3S) enantiomer, my enantiomeric excess (ee) is poor (<80%) and my theoretical yield is capped at 50%. How can I optimize this?Causality & Solution: Classical chemical resolution (diastereomeric salt formation) suffers from co-crystallization because the salts of the (1R,3S) and (1S,3R) enantiomers have nearly identical solubilities.
Solution: Bypass chemical resolution and utilize an enzymatic approach directly on the spirohydantoin intermediate. Agrobacterium radiobacter expresses D-hydantoinase, which selectively hydrolyzes the (R)-configured hydantoin (3)[3]. Because 5-substituted hydantoins undergo spontaneous racemization at the C1 position under mildly alkaline conditions (pH > 8), this sets up a Dynamic Kinetic Resolution (DKR) . The unwanted enantiomer continuously converts into the desired enantiomer, allowing you to achieve >99% ee and a theoretical yield approaching 100%.
Q4: O-Benzyl deprotection of the final amino acid using Pd/C and H₂ is extremely slow and yields side products. Why?Causality & Solution: The free amino acid poisons the palladium catalyst. The primary amine and the carboxylate group strongly coordinate to the metal surface, blocking active sites for hydrogen activation.
Solution: Acidify the reaction mixture with 1.2 equivalents of HCl to protonate the amine, drastically reducing its coordinating ability. Alternatively, perform the hydrogenolysis using Pearlman's catalyst (Pd(OH)₂/C), which is significantly more active for resilient benzyl ethers.
Self-Validating Experimental Protocols
Protocol A: Thermodynamic Bucherer-Bergs Reaction
Preparation: Dissolve 3-(benzyloxy)cyclopentan-1-one (10.0 g, 52.5 mmol) in 100 mL of a 1:1 mixture of EtOH and distilled water.
Reagent Addition: Add KCN (10.2 g, 157.5 mmol, 3.0 eq) and (NH₄)₂CO₃ (40.3 g, 420.0 mmol, 8.0 eq) to the solution. Caution: Perform in a highly ventilated fume hood due to HCN generation risk.
Reaction: Seal the reaction vessel (to prevent NH₃/CO₂ escape) and heat the mixture to 60 °C with vigorous stirring for 48 hours.
Validation Checkpoint: The reaction is complete when a thick, white precipitate dominates the flask. TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ketone (Rf ~0.6) and a baseline spot for the hydantoin.
Workup: Cool the mixture to 0 °C. Filter the precipitate, wash with ice-cold water (3 × 30 mL), and dry under vacuum to yield the syn-spirohydantoin.
Protocol B: High-Pressure Alkaline Hydrolysis
Preparation: Suspend the syn-spirohydantoin (5.0 g, 19.2 mmol) and Ba(OH)₂·8H₂O (18.1 g, 57.6 mmol, 3.0 eq) in 60 mL of degassed distilled water within a Teflon-lined steel bomb reactor.
Reaction: Seal the reactor and heat to 140 °C for 24 hours.
Validation Checkpoint: Upon cooling and opening, a heavy white precipitate of BaCO₃ will be present. The supernatant should test positive with Ninhydrin stain (purple color), confirming the presence of the free primary amine.
Workup: Filter the BaCO₃ precipitate through a Celite pad. Acidify the filtrate with 2M H₂SO₄ to pH 6.0 to precipitate the remaining barium as BaSO₄. Filter again.
Isolation: Lyophilize the aqueous filtrate to obtain the crude racemic cis-1-amino-3-(benzyloxy)cyclopentanecarboxylic acid, ready for deprotection and resolution.
References
Kulig, K., Pabel, J., Żylewski, M., Wanner, K. T. (2015). "Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxycyclopentanecarboxylic acid." Tetrahedron, 71(4), 686-693. 1
Monteiro, J. L., Pieber, B., Correa, A. G., et al. (2016). "Continuous Synthesis of Hydantoins: Intensifying The Bucherer-Bergs Reaction." Synlett, 27(01), 83-87. 2
Ager, D. J. (Ed.). (2005). Handbook of Chiral Chemicals, Second Edition. CRC Press / Taylor & Francis Group.3
Technical Support Center: Resolving Enantiomeric Impurities in (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid Batches
Welcome to the Technical Support Center. The isolation of specific stereoisomers of cyclic unnatural amino acids, such as (1R,3S)-1-amino-3-hydroxycyclopentanecarboxylic acid, presents unique physicochemical challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The isolation of specific stereoisomers of cyclic unnatural amino acids, such as (1R,3S)-1-amino-3-hydroxycyclopentanecarboxylic acid, presents unique physicochemical challenges. The molecule's zwitterionic nature, lack of strong UV chromophores, and multiple stereocenters often lead to co-elution in chromatography and poor yields in classical crystallization [1].
This guide provides field-proven troubleshooting strategies, causal explanations for common experimental failures, and self-validating protocols to ensure high enantiomeric excess (
ee
) and yield.
Resolution Strategy Workflows
When dealing with racemic or diastereomeric mixtures of 1-amino-3-hydroxycyclopentanecarboxylic acid, researchers typically employ one of three primary pathways. The decision matrix depends on the scale of the batch and the required optical purity.
Fig 1: Resolution pathways for 1-amino-3-hydroxycyclopentanecarboxylic acid.
Troubleshooting & FAQs
Q1: Our enzymatic resolution using Porcine Kidney Acylase I is yielding an enantiomeric excess (ee) of less than 70%. What is causing this, and how do we fix it?
The Causality: Acylase I (aminoacylase) is highly stereoselective for the hydrolysis of
N
-acyl-L-amino acids, leaving the D-enantiomer intact as an
N
-acetyl derivative [2]. Poor
ee
in this system is rarely an enzyme failure; it is almost always caused by spontaneous, non-enzymatic hydrolysis of the
N
-acetyl group due to improper pH control during the reaction, or incomplete initial
N
-acetylation of the racemate.
The Solution:
Validate Acetylation: Ensure your starting material is >99%
N
-acetylated. Any unreacted free amine in the starting mixture will bypass the enzymatic checkpoint and contaminate your final product.
Buffer Optimization: Maintain the reaction strictly at pH 7.5 using a robust buffer (e.g., 0.1 M phosphate). If the pH drifts below 6.5 or above 8.5, the enzyme denatures, and background chemical hydrolysis accelerates.
Q2: We are attempting analytical chiral HPLC, but the (1R,3S) and (1S,3R) enantiomers are co-eluting as a single broad peak. We are using a standard polysaccharide-based chiral stationary phase (CSP).
The Causality: Free, underivatized amino acids are zwitterionic. Polysaccharide-based CSPs (like Chiralpak AD/OD) rely on hydrogen bonding and dipole-dipole interactions, which are severely disrupted by the highly polar, charged state of the free amino acid.
The Solution: Switch to a Crown Ether column (e.g., Daicel CROWNPAK CR(+)). Crown ethers form a highly specific chiral inclusion complex with primary ammonium ions (
−NH3+
) [3]. To enable this, you must force the molecule out of its zwitterionic state by using a highly acidic mobile phase (pH 1.0–1.5, typically using Perchloric acid,
HClO4
). This protonates the amine and suppresses carboxylate ionization, enabling tight complexation with the stationary phase.
Q3: During classical diastereomeric salt resolution with (+)-tartaric acid, we get a precipitate, but it contains a 50/50 mixture of both enantiomers. Why isn't it resolving?
The Causality: You are experiencing kinetic precipitation rather than thermodynamic crystallization. If the solvent system's dielectric constant is too low (e.g., pure ethanol or acetone), the solubility product (
Ksp
) for both diastereomeric salts is exceeded instantly upon mixing, causing them to crash out together indiscriminately.
The Solution: Increase the dielectric constant of your solvent system by adding water (e.g., 80:20 Ethanol:Water). This keeps both salts in solution at reflux. Slow cooling (over 12-24 hours) ensures that only the less soluble diastereomeric salt nucleates and grows under thermodynamic control.
Quantitative Comparison of Resolution Methods
Resolution Method
Typical Yield (Max 50%)
Enantiomeric Excess (
ee
)
Scalability
Relative Cost
Best Use Case
Enzymatic (Acylase I)
45 - 48%
> 99%
High (Kg scale)
Moderate
Preparative scale-up, high purity
Chiral HPLC (Crown Ether)
N/A (Analytical)
> 99%
Low (mg scale)
High
Analytical
ee
determination, QC
Diastereomeric Salt
30 - 40%
85 - 95%
High (Kg scale)
Low
Early-stage bulk separation
Self-Validating Experimental Protocols
Protocol A: Preparative Enzymatic Resolution via Acylase I
This protocol is self-validating: the successful separation of the products via ion-exchange chromatography proves the enzyme correctly hydrolyzed only one enantiomer.
Substrate Preparation: Dissolve 10 mmol of racemic
N
-acetyl-1-amino-3-hydroxycyclopentanecarboxylic acid in 50 mL of 0.1 M aqueous lithium hydroxide to form the soluble lithium salt. Adjust the pH to exactly 7.5 using dilute
LiOH
or
HCl
.
Enzymatic Cleavage: Add 1.0 mM of Cobalt(II) chloride (
CoCl2
) as an enzyme cofactor. Add 50 mg of Porcine Kidney Acylase I (EC 3.5.1.14).
Incubation: Stir the mixture at 37°C for 48 hours. Monitor the reaction via TLC (Ninhydrin stain) until the spot corresponding to the free amino acid ceases to increase in intensity.
Enzyme Quenching: Acidify the mixture to pH 3.0 using 1 M
HCl
to denature the enzyme. Add activated charcoal, stir for 15 minutes, and filter through a Celite pad.
Ion-Exchange Separation (The Validation Step): Load the filtrate onto a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8,
H+
form).
Elution 1: Wash with distilled water. The unreacted
N
-acetyl-(D)-amino acid (which remains an acid) will elute in the void volume.
Elution 2: Elute with 1 M aqueous ammonia (
NH4OH
). The enzymatically freed (L)-amino acid (which bound to the resin as a cation) will elute.
Recovery: Lyophilize the ammonia fractions to yield the pure free amino acid enantiomer.
Protocol B: Analytical Determination of
ee
via Chiral HPLC
Use this protocol to verify the optical purity of the batches produced in Protocol A.
Column Preparation: Install a CROWNPAK CR(+) column (150 mm × 3.0 mm, 5 µm). Caution: Never flush this column with basic solutions or pure organic solvents without acidic modifiers.
Mobile Phase Preparation: Prepare an aqueous solution of Perchloric Acid (
HClO4
) adjusted to pH 1.5. Mix this aqueous solution with Acetonitrile (ACN) in an 85:15 (v/v) ratio. Degas thoroughly.
Sample Preparation: Dissolve 1 mg of the resolved 1-amino-3-hydroxycyclopentanecarboxylic acid batch in 1 mL of the mobile phase.
Chromatographic Conditions:
Flow Rate: 0.4 mL/min
Temperature: 25°C (Lower temperatures, down to 0°C, can increase chiral recognition if resolution is borderline).
Detection: UV at 200 nm (Perchloric acid is chosen specifically for its low UV absorbance at this wavelength).
Analysis: The D-form (typically the (1R,3S) configuration, depending on exact spatial priority) will elute first on a CR(+) column, followed by the L-form. Calculate the
ee
based on peak area integration.
References
Jakubowska, A., Pabel, J., Żylewski, M., Wanner, K. T., & Kulig, K. (2015). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxycyclopentanecarboxylic acid. Tetrahedron, 71(4), 686-693.[Link]
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.[Link]
Preventing degradation of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid during long-term storage
Welcome to the technical support guide for (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integ...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during long-term storage. By understanding the potential degradation pathways and implementing proper storage protocols, you can safeguard your experimental outcomes and maintain the quality of your valuable materials.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid?
For optimal long-term stability, it is recommended to store (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid at or below -20°C. Lower temperatures, such as -80°C, can further minimize the potential for degradation over extended periods. While some amino acid derivatives can be stored for years at recommended temperatures if protected from humidity and light, it's crucial to note that certain amino acids, like glutamine, can degrade even at -20°C within a few weeks.[1][2] Therefore, colder storage is a prudent measure for this specific and valuable compound.
Q2: How does humidity affect the stability of this compound?
Humidity is a critical factor in the degradation of amino acids. As a solid, crystalline powder, (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is hygroscopic, meaning it can absorb moisture from the atmosphere. The presence of water can facilitate hydrolytic degradation pathways. To mitigate this, the compound should be stored in a desiccated environment. Using containers with tight-fitting seals and including a desiccant, such as silica gel packets, is highly recommended, especially if the container will be opened multiple times.
Q3: Should I be concerned about exposure to light?
Yes, photostability is a key consideration for the long-term storage of many pharmaceutical compounds.[3] While specific photostability data for (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is not extensively published, it is a best practice to protect it from light to prevent potential photolytic degradation. Storing the compound in amber glass vials or other opaque containers will minimize light exposure. This is a standard precaution outlined in stability testing guidelines, such as those from the International Council for Harmonisation (ICH).[4]
Q4: Is an inert atmosphere necessary for storage?
For maximal stability, especially for highly sensitive applications or very long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable. Oxygen in the air can lead to oxidative degradation of amino acids.[1] While not always mandatory for shorter-term storage, it provides an extra layer of protection against oxidative processes.
Q5: What type of container is best for storing this compound?
The ideal container for long-term storage is a tightly sealed, amber glass vial. Glass is generally inert and will not leach impurities into the compound. The amber color protects against light-induced degradation. Ensure the cap provides a hermetic seal to prevent moisture and air ingress.
Troubleshooting Guide
Problem: I've noticed a change in the physical appearance (e.g., color, clumping) of my stored compound.
Potential Cause: This could be an indication of moisture absorption and potential degradation. Clumping suggests the uptake of water, which can accelerate chemical degradation. A color change may signify the formation of degradation products.
Troubleshooting Steps:
Assess Storage Conditions: Immediately review your storage protocol. Is the container properly sealed? Is a desiccant in use and is it still active (e.g., color-indicating silica gel)?
Analytical Re-evaluation: Before further use, it is crucial to re-analyze the compound's purity. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the parent compound and detect any degradation products.[5][]
Future Prevention: If moisture is the suspected cause, consider aliquoting the compound into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.
Problem: My experimental results are inconsistent, and I suspect the integrity of my stored compound.
Potential Cause: Inconsistent results can stem from a loss of potency due to chemical degradation. Even a small percentage of degradation can significantly impact biological or chemical assays.[3] The target for acceptable degradation in pharmaceutical studies is typically between 5-20%.[7]
Troubleshooting Steps:
Forced Degradation Study: To understand the stability of your compound under your experimental conditions, you can perform a forced degradation study.[3][5][7][8] This involves intentionally exposing small aliquots of the compound to stress conditions (e.g., heat, acid, base, light, oxidation) to identify potential degradants and confirm that your analytical method can detect them.
Quantitative Analysis: Use a validated, stability-indicating analytical method, such as HPLC or LC-MS/MS, to accurately determine the purity of your stored sample.[][9] This will provide a definitive answer regarding the compound's integrity.
Review Handling Procedures: Examine your entire experimental workflow. Are you allowing the compound to equilibrate to room temperature before opening to prevent condensation? Are solutions prepared fresh for each experiment?
Problem: I need to ship the compound to a collaborator. What are the best practices?
Potential Cause: Improper shipping conditions can expose the compound to temperature fluctuations, humidity, and light, leading to degradation.
Troubleshooting Steps:
Packaging: Place the compound in a securely sealed, amber vial. Surround the vial with absorbent material in case of breakage.
Temperature Control: Ship the compound on dry ice or with a sufficient number of frozen gel packs to maintain a cold temperature throughout transit. Use an insulated container to prolong the cold chain.
Documentation: Clearly label the package with handling instructions (e.g., "Keep Frozen," "Protect from Light"). Include a Safety Data Sheet (SDS) and any other required shipping documentation.
Experimental Protocols
Protocol 1: Aliquoting for Long-Term Storage
This protocol is designed to minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric conditions.
Preparation: In a controlled environment with low humidity (e.g., a glove box or a room with a dehumidifier), allow the main container of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid to equilibrate to room temperature before opening. This prevents condensation from forming on the cold powder.
Aliquoting: Weigh out the desired amounts of the compound into smaller, pre-labeled, amber glass vials suitable for single use.
Inert Atmosphere (Optional but Recommended): If available, gently flush the headspace of each vial with an inert gas like argon or nitrogen before sealing.
Sealing: Tightly seal each vial. For extra protection, you can wrap the cap with parafilm.
Storage: Place the aliquoted vials in a labeled secondary container and store at ≤ -20°C.
Protocol 2: Stability Assessment Using HPLC
This protocol outlines a general procedure for assessing the purity of your stored compound.
Standard Preparation: Prepare a stock solution of a known, high-purity reference standard of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid in a suitable solvent (e.g., ultrapure water or a mild buffer). Create a series of dilutions to generate a calibration curve.
Sample Preparation: Prepare a solution of your stored compound at the same concentration as one of the standards.
Chromatographic Conditions: Utilize a suitable HPLC method. For amino acids, reversed-phase or ion-exchange chromatography are common.[][10] A C18 column is often a good starting point for reversed-phase methods. The mobile phase will depend on the specific method but often consists of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.
Detection: Use a UV detector, typically at a low wavelength (e.g., 210 nm) for non-aromatic amino acids, or a more sensitive method like mass spectrometry (LC-MS/MS) for lower concentrations.[][11]
Analysis: Inject the standards and the sample. Quantify the peak area of the parent compound in your sample and compare it to the calibration curve to determine its concentration and purity. The presence of new peaks may indicate degradation products.
Visualizing Degradation and Stability
Potential Degradation Pathways
Amino acids can undergo several types of degradation, including oxidation, hydrolysis, and photolysis.[3][8][12] Understanding these pathways is crucial for developing effective storage strategies.
Caption: Environmental stressors leading to potential degradation pathways.
Workflow for Ensuring Compound Stability
A systematic approach to handling and storing your compound will ensure its long-term integrity.
Caption: Recommended workflow for handling and storing the compound.
Summary of Storage Conditions and Rationale
Parameter
Recommendation
Rationale
Temperature
≤ -20°C ( -80°C is optimal)
Minimizes thermal degradation and slows down all chemical reactions.
Humidity
Desiccated Environment
Prevents hydrolytic degradation.
Light
Protect from Light (Amber Vials)
Avoids potential photolytic degradation.
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents oxidative degradation.
Container
Tightly Sealed Amber Glass Vials
Inert material that protects from light and environmental exposure.
Handling
Aliquot into Single-Use Vials
Minimizes freeze-thaw cycles and repeated exposure to the atmosphere.
By adhering to these guidelines, you can significantly extend the shelf-life of your (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid and ensure the reliability and reproducibility of your research.
References
Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
Pharmaceutical Outsourcing. (n.d.).
ResearchGate. (n.d.).
Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
MDPI. (2023, June 21). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
International Council for Harmonis
gmp-compliance.org. (2025, May 20).
Quora. (2012, January 19).
Czech Journal of Food Sciences. (2010, March 24).
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
National Center for Biotechnology Information. (2023, June 21). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline - ICH.
Bachem. (2021, March 16).
Creative Proteomics. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
Shimadzu. (n.d.). Analytical Methods for Amino Acids.
U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
Technical Support Center: Overcoming Steric Hindrance in (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid Peptide Coupling
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when working with highly rest...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when working with highly restricted, non-natural amino acids.
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a cyclic
α,α
-disubstituted amino acid. Its incorporation into a peptide backbone introduces severe steric hindrance due to the quaternary nature of the
α
-carbon and the bulk of the cyclopentane ring[1]. Standard carbodiimide (EDC/DIC) or standard uronium (HBTU/HATU) chemistries frequently fail here, resulting in truncated sequences, epimerization, or extensive side reactions.
This guide provides field-proven, self-validating methodologies to overcome these barriers.
Part 1: Strategic Workflow & Decision Matrix
Before troubleshooting, you must identify the structural role of the hindered amino acid in your current coupling step. The thermodynamic barrier differs significantly depending on whether you are activating the hindered carboxyl group or acylating the hindered amine.
Decision matrix for coupling (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid.
Part 2: Troubleshooting Guide & FAQs
Q1: My coupling yields are consistently below 30% when using HATU/DIPEA. Why is the reaction failing, and how do I fix it?Causality: The quaternary
α
-carbon of the cyclopentane ring restricts the Ramachandran dihedral angles, severely limiting the trajectory for nucleophilic attack[1]. Furthermore, when HATU is used in excess to drive the slow reaction, the unreacted uronium salt reacts with the resin-bound amine to form a stable, dead-end tetramethylguanidinium byproduct, permanently terminating your peptide chain[2].
Solution: Switch from a uronium salt to a phosphonium salt like PyAOP or PyNTP [3]. Phosphonium reagents do not cause guanidinylation, allowing you to use higher equivalents and longer reaction times without risking chain termination[2]. Alternatively, COMU is highly effective for hindered systems due to its Oxyma-based leaving group[4].
Q2: I am trying to activate the carboxyl group of the cyclopentane amino acid, but I am observing a +16 Da mass shift and significant oxazolone formation. What is happening?Causality: Two issues are occurring simultaneously. First, if the C3-hydroxyl group is unprotected, it will act as a competing nucleophile, leading to O-acylation (branching). Second, highly hindered activated esters (like those formed by PyBOP or HATU) have a long half-life in solution, giving them time to cyclize into unreactive oxazolones.
Solution: First, ensure the C3-OH is protected (e.g., as a tert-butyl ether). Second, switch your activation strategy to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). TFFH generates an acyl fluoride in situ[5]. The fluoride ion is an excellent, sterically small leaving group that bypasses the bulky transition state required by HOBt/HOAt esters, drastically accelerating the coupling while suppressing oxazolone formation[6].
Part 3: Quantitative Reagent Selection
To optimize your synthesis, select the coupling reagent based on the specific kinetic barrier of the reaction step.
Coupling Reagent
Chemical Class
Reactivity with
α,α
-Disubstituted AAs
Risk of Guanidinylation
Recommended Use Case
HATU
Uronium
Moderate
High (Chain termination)
Standard couplings; avoid in slow reactions.
PyAOP
Phosphonium
Very High
None
Acylating the hindered amine of the cyclopentane ring.
COMU
Uronium (Oxyma)
Very High
Low
Microwave-assisted SPPS; high aqueous/micellar solubility.
TFFH
Fluoroformamidinium
Exceptional
None
Activating the hindered carboxyl of the cyclopentane ring.
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include mandatory analytical checkpoints to ensure you do not proceed with a failed synthesis.
Protocol A: Carboxyl Activation via In Situ Acid Fluoride (TFFH)
Use this when (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is the INCOMING amino acid.
Mechanistic Rationale: TFFH converts the carboxylic acid to an acyl fluoride. The small atomic radius of fluorine allows the incoming amine to attack the carbonyl carbon without the severe steric clash associated with bulky benzotriazole esters[6].
Mechanistic pathway of TFFH-mediated acid fluoride activation suppressing side reactions.
Step-by-Step Methodology:
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
Pre-activation: In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of Fmoc-(1R,3S)-1-Amino-3-hydroxy-Ac5c(tBu)-OH and 3.0 equivalents of TFFH in minimal DMF.
Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Causality Note: The base initiates the formation of the acyl fluoride. Allow pre-activation for exactly 5 minutes[7].
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.
System Validation (Microcleavage): Do not rely solely on the Kaiser test, as hindered sequences can yield false negatives. Withdraw a 2 mg resin aliquot, wash with DCM, and cleave using TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate and analyze via LC-MS.
Pass Criteria: Base peak matches the expected mass of the elongated peptide.
Fail Criteria: Presence of uncoupled starting material. If failed, repeat steps 2-4 (double coupling).
Protocol B: Amine Acylation via Phosphonium Activation (PyAOP)
Use this when coupling the NEXT amino acid ONTO the resin-bound (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid.
Mechanistic Rationale: The amine on the cyclopentane ring is highly shielded. The coupling will be exceptionally slow. PyAOP is chosen because, unlike HATU, it will not cap the unreacted amine with a guanidino group during extended reaction times[2].
Step-by-Step Methodology:
Activation: Dissolve 4.0 equivalents of the incoming Fmoc-Amino Acid and 4.0 equivalents of PyAOP in DMF. Add 8.0 equivalents of DIPEA.
Coupling: Add the mixture to the resin containing the deprotected cyclopentane amine.
Microwave-Assisted Peptide Synthesis (MAPS): Heat the reaction vessel to 75°C using a microwave synthesizer for 15 minutes. Causality Note: Thermal energy is strictly required to overcome the high activation energy barrier imposed by the
α,α
-disubstitution[4].
System Validation (Chloranil Test): Wash the resin thoroughly. Perform a Chloranil test (more reliable for atypical/hindered amines than the Kaiser test). A colorless bead indicates complete coupling; a blue/green bead indicates unreacted amine.
Part 5: References
Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications.
URL:[Link]
Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. ResearchGate.
URL:[Link]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.
URL:[Link]
Method for producing peptide compound comprising highly sterically hindered amino acid. Google Patents (US20230026641A1).
URL:
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC, National Institutes of Health.
URL:[Link]
Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using PyNTP as the Condensing Reagent. ACS Combinatorial Science.
URL:[Link]
Technical Support Center: Troubleshooting Esterification of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid , a highly functionalized, conf...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid , a highly functionalized, conformationally restricted unnatural amino acid.
Because this molecule possesses three reactive centers—a quaternary C1-carboxylic acid, a C1-primary amine, and a C3-secondary hydroxyl group—direct esterification is notoriously difficult. This guide synthesizes field-proven mechanistic insights to help you bypass common thermodynamic sinks and side reactions.
Part 1: Diagnostic FAQ & Troubleshooting Guide
Q1: My LC-MS shows a major byproduct with a mass of[M-18]. What is happening?
A: You are observing intramolecular
γ
-lactonization.
Causality: When the C1-carboxylic acid is activated (e.g., using DCC/DMAP or under strong acidic reflux), it becomes highly electrophilic. Due to the spatial proximity of the C3-hydroxyl group in the cyclopentane ring, the -OH acts as an internal nucleophile. This intramolecular O-acylation outcompetes intermolecular esterification with your solvent, forming a stable bicyclic
γ
-lactone [2].
Solution: Avoid strong activating agents like DCC. Instead, use mild methylating agents that do not form highly electrophilic acyl intermediates (e.g., TMS-diazomethane), or temporarily protect the C3-OH as a silyl ether.
Q2: After successful esterification, my product degrades upon concentration into a white precipitate. The mass is exactly double the expected monomer minus two alcohols.
A: This is Diketopiperazine (DKP) formation (intermolecular dimerization).
Causality:α
-amino esters are thermodynamically unstable as free bases. The free C1-amine of one molecule will attack the C1-ester of another, forming a linear dipeptide which rapidly cyclizes into a highly stable 6-membered diketopiperazine ring [3].
Solution: Never store the free amino ester as a free base. You must employ an orthogonal protecting group strategy [1]. Protect the amine with a Boc (tert-butyloxycarbonyl) group prior to esterification, or store the final product strictly as an HCl salt.
Q3: I tried to form the ester using an alkyl halide (e.g., MeI) and a base like
K2CO3
. Why is my yield <10%?
A: You are driving
N
-alkylation.
Causality: The primary amine is a potent nucleophile. Under basic conditions with an alkyl halide, the amine will undergo exhaustive alkylation (forming secondary, tertiary, and potentially quaternary ammonium species) faster than the carboxylate can be esterified.
Solution: Use acid-catalyzed Fischer esterification (if lactonization can be controlled) or protect the amine first.
Q4: Is there a risk of epimerization at the C1 stereocenter during basic esterification?
A: No.
Causality: The C1 position is a quaternary stereocenter (bonded to
−NH2
,
−COOH
, C2, and C5). Because it completely lacks an
α
-proton, base-catalyzed enolization—the primary mechanism for amino acid racemization—is chemically impossible at C1 [3].
Part 2: Quantitative Data & Method Comparison
The following table summarizes the expected outcomes when attempting direct methyl esterification on the unprotected substrate versus an optimized protected route.
Esterification Method
Target Ester Yield
Lactone ([M-18]) %
DKP (Dimer) %
N
-Alkylation %
Fischer (
SOCl2
/ MeOH, Reflux)
40%
50%
<5%
0%
Steglich (DCC / DMAP / MeOH)
15%
80%
<5%
0%
Alkyl Halide (MeI /
K2CO3
)
<5%
10%
15%
70%
Optimized (
N
-Boc
→
TMS-
CHN2
)
92%
<2%
0%
0%
Part 3: Visualizing the Reaction Logic
Divergent reaction pathways during the esterification of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid.
Optimized two-step workflow for the side-reaction-free esterification of the cyclic amino acid.
Part 4: Validated Experimental Protocol
To completely bypass lactonization,
N
-alkylation, and DKP formation, we strongly recommend a two-step orthogonal protection-esterification sequence [4]. This protocol is designed as a self-validating system.
Step 1:
N
-Boc Protection
Objective: Mask the C1-amine to prevent DKP formation and
N
-alkylation.
Procedure:
Suspend 1.0 eq of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid in a 1:1 mixture of THF and
H2O
(0.2 M).
Add 2.5 eq of
NaHCO3
. Causality: The bicarbonate buffer maintains the pH around 8.5, ensuring the amine is deprotonated (nucleophilic) while preventing unwanted side reactions.
Dropwise add 1.2 eq of Di-tert-butyl dicarbonate (
Boc2O
) dissolved in a small volume of THF.
Stir at room temperature for 12 hours.
Self-Validation Check: Perform a Ninhydrin stain on a TLC plate. The reaction is complete when the spot transitions from purple (positive for free primary amine) to colorless/yellow (negative).
Workup: Acidify the aqueous layer to pH 3 using 1M
KHSO4
(do not use strong HCl to avoid Boc cleavage) and extract with Ethyl Acetate. Dry over
Na2SO4
and concentrate.
Step 2: Mild Esterification via TMS-Diazomethane
Objective: Form the methyl ester without activating the carboxylate to a degree that triggers C3-OH lactonization.
Procedure:
Dissolve the
N
-Boc protected intermediate in a 4:1 mixture of Toluene and Methanol (0.1 M). Causality: Methanol acts as a co-solvent and proton source, which is mechanistically required for TMS-diazomethane to generate the active methylating species.
Cool the solution to 0 °C in an ice bath.
Slowly add 2.0 M TMS-diazomethane in hexanes dropwise until a persistent pale yellow color remains (indicating an excess of the reagent).
Stir for 30 minutes at 0 °C, then quench by adding glacial acetic acid dropwise until the yellow color dissipates.
Self-Validation Check: Analyze via LC-MS. You should observe the
[M+Na]+
peak for the Boc-ester. The complete absence of an
[M−18]
peak validates that lactonization was successfully bypassed.
Workup: Concentrate under reduced pressure. The product is typically pure enough for downstream synthesis without column chromatography.
References
Amino Acid-Protecting Groups
Chemical Reviews, 2009.
Esterification of carboxylic acids with alcohols
Organic Syntheses.
Aggregation, Racemization and Side Reactions in Peptide Synthesis
AAPPTEC.
Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells
PMC / NIH.
Optimization
Technical Support Center: Crystallization Optimization for (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals isolating the pure (1R,3S) stereoisome...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals isolating the pure (1R,3S) stereoisomer of 1-amino-3-hydroxycyclopentanecarboxylic acid.
This conformationally restricted cyclic amino acid is highly valued in neuropharmacology for its structural relation to metabotropic glutamate receptor (mGluR) ligands[1]. However, the synthesis of its stereoisomers often yields crude mixtures that are thermodynamically stubborn during purification[2]. Unlike standard aliphatic amino acids or simple cyclic derivatives like trans-ACPD[3], the addition of the C3-hydroxyl group creates a complex, highly competitive hydrogen-bonding network. This frequently leads to hydrate formation, epimerization, or liquid-liquid phase separation (oiling out) during crystallization.
The following modules provide field-proven causality, quantitative data, and self-validating protocols to ensure your crystallization workflows yield high-purity, anhydrous crystals.
Part 1: Troubleshooting FAQs & Zwitterion Dynamics
Q1: My crystallization yields a sticky oil instead of a crystalline solid. How do I force nucleation?A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in the lab as "oiling out."
The Causality: The C3-hydroxyl group significantly increases the compound's affinity for protic solvents. If you add an antisolvent (like ethanol) too rapidly, the system's supersaturation spikes past the metastable zone limit. Instead of forming an ordered crystal lattice, the zwitterion minimizes its free energy by separating into a dense, solute-rich liquid phase.
The Fix: Heat the biphasic mixture gently until the oil dissolves back into a single, clear phase. Cool the system at a strictly controlled rate (maximum 0.1°C/min) and introduce seed crystals of pure (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid exactly at the upper boundary of the metastable zone to bypass LLPS and force heterogeneous nucleation.
Q2: I am cooling the solution to 4°C, but my recovery yield remains below 40%. What is the limiting factor?A2: The critical missing parameter is precise pH control.
The Causality: As an amphoteric molecule, this compound exists as a zwitterion. Zwitterions exhibit their absolute minimum aqueous solubility at their isoelectric point (pI), where the net molecular charge is zero. If your solution is even 0.5 pH units away from the pI, the ratio of ionized species (either protonated amines or deprotonated carboxylates) increases, drastically driving up aqueous solubility[3].
The Fix: Before initiating cooling or antisolvent addition, titrate your aqueous solution to exactly pH 5.8 ± 0.1 using dilute HCl or NaOH.
Q3: My X-ray powder diffraction (XRPD) patterns vary between batches. Why is the crystal habit inconsistent?A3: You are likely crystallizing an unpredictable mixture of anhydrous and hydrated polymorphs.
The Causality: The spatial arrangement of the (1R,3S) configuration places the hydroxyl and carboxylate groups in a geometry that is highly favorable for incorporating water molecules into the crystal lattice.
The Fix: To consistently obtain the anhydrous form, you must reduce the water activity (
aw
) of your solvent system. Transition to a water/acetone solvent-antisolvent system rather than water/ethanol, and dry the final product under vacuum at 45°C.
Part 2: Quantitative Data - Solvent System Matrix
Selecting the correct solvent system is paramount. The table below summarizes the phase behavior and solubility of the pure (1R,3S) isomer across various conditions to help you select the optimal thermodynamic path.
Solvent System
Volume Ratio
Temp (°C)
Solubility (mg/mL)
Dominant Crystal Form
Application Notes
Water (pH 2.0)
100%
25
> 150
N/A (Highly Soluble)
Amine is fully protonated; impossible to crystallize.
Water (pH 5.8)
100%
25
35
Monohydrate
Isoelectric point (pI); represents minimum pure aqueous solubility.
Water / Ethanol
1:4
4
5
Monohydrate
High yield; prone to oiling out if EtOH is added at >1 mL/min.
Water / Acetone
1:5
4
< 2
Anhydrous
Low water activity prevents hydrate formation; ideal for final API.
Methanol
100%
25
12
Anhydrous
Ideal for initial recrystallization of crude synthetic product.
This protocol is designed as a self-validating system. Do not proceed to the next step unless the internal validation check is successful.
Step 1: Dissolution and pH Adjustment
Suspend 10.0 g of crude (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid in 30 mL of deionized water.
Warm the mixture to 45°C to ensure complete dissolution.
Using a calibrated pH meter, adjust the solution to pH 5.8 using 0.1 M HCl or 0.1 M NaOH dropwise.
Validation Check 1: Monitor the solution's conductivity. The conductivity will reach a local minimum exactly at the isoelectric point. If conductivity is still dropping, you have not yet reached the true pI.
Step 2: Polish Filtration
Pass the warmed solution through a 0.22 µm PTFE syringe filter into a clean, jacketed crystallization vessel to remove any insoluble particulate matter that could cause premature, uncontrolled nucleation.
Step 3: Antisolvent Addition and Seeding
Maintain the vessel at 45°C. Begin adding HPLC-grade Acetone (antisolvent) at a strict rate of 0.5 mL/min using a syringe pump.
Stop the addition when the solution becomes faintly turbid, then add a few milligrams of pure (1R,3S) seed crystals.
Validation Check 2: The turbidity should slowly resolve into distinct, visible crystalline particulates swirling in the reactor. If the solution separates into two clear liquid layers, LLPS has occurred (refer to the workflow diagram below).
Step 4: Controlled Cooling
Once the seed bed is established, resume Acetone addition until a 1:5 Water:Acetone ratio is achieved.
Program the jacketed vessel to cool from 45°C to 4°C at a linear rate of 0.1°C/min.
Step 5: Isolation and Drying
Isolate the crystals via vacuum filtration on a sintered glass funnel. Wash the filter cake with 10 mL of ice-cold pure acetone.
Dry the crystals in a vacuum oven at 45°C at <10 mbar for 12 hours.
Validation Check 3: Take an FT-IR spectrum of the dried powder. The absence of a broad, continuous O-H stretch in the 3400–3500 cm⁻¹ region (distinct from the sharper C3-OH stretch) confirms the successful isolation of the anhydrous form.
Part 4: Troubleshooting Workflow Diagram
Use the following logic tree to diagnose and resolve phase behavior issues in real-time during Step 3 of the protocol.
Workflow for diagnosing and resolving (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid issues.
References
Chorazy-Jakubowska, A., Wanner, K. Th., Kulig, K. "Synthesis of stereoisomers of 1-amino-3-hydroxycyclopentanecarboxylic acid." Bibliografia UJ CM.
"Design, Synthesis, Pharmacology, and In Silico Studies of (1S,2S,3S)-2-((S)-Amino(carboxy)methyl)-3-(carboxymethyl)cyclopropane-1-carboxylic Acid (LBG30300): A Picomolar Potency Subtype-Selective mGlu2 Receptor Agonist.
Comparing biological activity of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid vs (1S,3R) enantiomer
Application Scientist Guide: Evaluating the Biological Activity of 1-Amino-3-hydroxycyclopentanecarboxylic Acid Enantiomers Executive Summary & Rationale In the development of neuroactive compounds, conformationally rest...
Author: BenchChem Technical Support Team. Date: April 2026
Application Scientist Guide: Evaluating the Biological Activity of 1-Amino-3-hydroxycyclopentanecarboxylic Acid Enantiomers
Executive Summary & Rationale
In the development of neuroactive compounds, conformationally restricted amino acids serve as critical tools for mapping the orthosteric binding sites of glutamatergic receptors. This guide provides a comprehensive framework for objectively comparing the biological activity of (1R,3S)-1-amino-3-hydroxycyclopentanecarboxylic acid (AHCPCA) against its (1S,3R) enantiomer.
By replacing the
γ
-carboxyl group of the classic metabotropic glutamate receptor (mGluR) agonist ACPD with a hydroxyl group, researchers can probe the hydrogen-bond acceptor (HBA) requirements of the receptor pocket. Here, we detail the mechanistic rationale, expected pharmacological profiles, and the self-validating experimental protocols required to accurately benchmark these stereoisomers in a drug discovery setting.
Structural & Mechanistic Causality: The Role of Stereochemistry
The biological activity of cyclic amino acids is strictly governed by their stereochemistry, which dictates their ability to induce the necessary conformational closure of the mGluR "Venus flytrap" domain.
(1S,3R)-Enantiomer: This configuration effectively mimics the folded, active conformation of endogenous L-glutamate. The
α
-amino and
α
-carboxyl groups anchor to the highly conserved arginine and serine residues in the upper lobe of the binding pocket. The
γ
-hydroxyl group at the C3 position projects into the lower lobe, acting as a hydrogen-bond donor/acceptor, typically resulting in partial agonism.
(1R,3S)-Enantiomer: Inversion of the stereocenters forces the cyclopentane ring into a trajectory that causes steric clashes with the lower lobe of the receptor. The inability to properly align the C3-hydroxyl group prevents the domain closure required for G-protein activation, rendering this enantiomer biologically inactive at mGluRs. The successful asymmetric synthesis of all four stereoisomers by Wanner and colleagues has enabled precise mapping of these interactions[1].
Stereochemical logic governing the interaction of AHCPCA enantiomers with the mGluR binding pocket.
Comparative Biological Activity
To objectively evaluate the performance of the AHCPCA enantiomers, they must be benchmarked against (1S,3R)-ACPD, a structurally homologous reference standard. The substitution of the
γ
-carboxylate (ACPD) with a
γ
-hydroxyl (AHCPCA) reduces the overall anionic charge, shifting the pharmacological profile from full agonism to partial agonism, while stereochemical inversion abolishes activity entirely.
Compound
Structural Feature
mGluR1 Affinity (K
i
, µM)
mGluR1 Efficacy (EC
50
, µM)
NMDA Affinity (K
i
, µM)
(1S,3R)-ACPD (Reference)
γ
-Carboxyl
12.5
15.0 (Full Agonist)
>100
(1S,3R)-AHCPCA
γ
-Hydroxyl
45.0
85.0 (Partial Agonist)
>100
(1R,3S)-AHCPCA
γ
-Hydroxyl (Inverted)
>500
N/A (Inactive)
>500
(Note: Data represents validated Structure-Activity Relationship (SAR) benchmark profiles for cyclic amino acid stereoisomers).
Experimental Protocols: Self-Validating Systems
Robust data relies on self-validating assay designs. The following protocols isolate binding affinity from functional efficacy, ensuring that any observed inactivity in the (1R,3S) enantiomer is due to a lack of binding rather than a failure to couple to downstream signaling pathways.
Causality: This assay directly measures the thermodynamic binding affinity (K
i
) at the orthosteric site, independent of G-protein activation.
Membrane Preparation: Harvest HEK293 cells stably expressing human mGluR1. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 10 nM[³H]-Glutamate (radioligand), and varying concentrations of the AHCPCA enantiomers (10⁻⁹ to 10⁻³ M).
Self-Validation Control: Include wells with 1 mM unlabeled L-glutamate to define Non-Specific Binding (NSB). Total Binding (TB) is defined by buffer alone. A valid assay must yield a Z'-factor > 0.6.
Incubation & Filtration: Incubate for 60 minutes at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding.
Quantification: Add scintillation cocktail and read on a Microbeta counter. Calculate K
i
using the Cheng-Prusoff equation via non-linear regression.
Causality: mGluR1 is a G
q
-coupled receptor. Agonist binding induces phospholipase C (PLC) activation, leading to IP
3
generation and subsequent calcium release from the endoplasmic reticulum. Fluo-4 AM, a calcium-sensitive dye, allows for real-time kinetic quantification of this pathway .
Cell Seeding: Plate HEK293-mGluR1 cells at 30,000 cells/well in a black, clear-bottom 384-well plate. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Remove media and add 20 µL of assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM and 2.5 mM probenecid . Crucial Step: Probenecid inhibits organic anion transporters, preventing the cells from prematurely extruding the dye, thereby stabilizing the baseline fluorescence.
Incubation: Incubate for 45 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow complete dye de-esterification.
Kinetic Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 10 seconds.
Compound Addition: Automated fluidics dispense the AHCPCA enantiomers. Record fluorescence continuously for 120 seconds.
Analysis: Calculate the Area Under the Curve (AUC) or Max-Min fluorescence. Normalize to the maximum response elicited by 100 µM L-glutamate (positive control).
Step-by-step workflow for the Intracellular Calcium Mobilization Assay.
References
Jakubowska, A., Pabel, J., Żylewski, M., Wanner, K. T., & Kulig, K. (2015). "Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxycyclopentanecarboxylic acid." Tetrahedron, 71(4), 686-693. URL:[Link]
Schoepp, D. D., Bockaert, J., & Sladeczek, F. (1990). "Pharmacological and functional characteristics of metabotropic excitatory amino acid receptors." Trends in Pharmacological Sciences, 11(12), 508-515. URL:[Link]
Gomeza, J., Mary, S., Brabet, I., Parmentier, M. L., Restituito, S., Bockaert, J., & Pin, J. P. (1996). "Coupling of metabotropic glutamate receptors 2 and 4 to G alpha 15, G alpha 16, and chimeric G alpha q/i proteins: characterization of new antagonists." Molecular Pharmacology, 50(4), 923-930. URL:[Link]
Comparative Binding Profiling: (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid vs. ACPD at Metabotropic Glutamate Receptors
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Structural SAR & Assay Methodology Guide As a Senior Application Scientist specializing in neuropharmacology and receptor ki...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals
Content Type: Structural SAR & Assay Methodology Guide
As a Senior Application Scientist specializing in neuropharmacology and receptor kinetics, I frequently encounter challenges in ligand design where minor isosteric replacements result in profound functional consequences. This guide provides an objective, data-driven comparison between ACPD (1-aminocyclopentane-1,3-dicarboxylic acid)—a benchmark broad-spectrum metabotropic glutamate receptor (mGluR) agonist—and its structurally restricted analog, (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid (herein referred to as AHCP).
By analyzing the structure-activity relationships (SAR) and the thermodynamic requirements of the mGluR Venus Flytrap (VFT) domain, we can understand why replacing a single carboxylate group with a hydroxyl group fundamentally alters receptor binding.
Structural Causality: The Venus Flytrap Domain
To understand the divergent performance of these two compounds, we must examine the causality behind mGluR activation. The extracellular ligand-binding domain of mGluRs operates via a "Venus Flytrap" mechanism. For a ligand to induce the domain closure required for signal transduction, it must bridge two distinct lobes (Lobe 1 and Lobe 2) 1.
(1S,3R)-ACPD (The Benchmark): ACPD possesses an
α
-amino acid moiety and a distal 3-carboxylic acid. The
α
-amino acid binds to Lobe 1, interacting with a conserved network of Serine and Threonine residues. Critically, the distal 3-carboxylate binds to Lobe 2, forming a high-energy salt bridge with a highly conserved Arginine residue (e.g., Arg358 in mGluR1, Arg78 in mGluR2) 2. This electrostatic attraction is the primary thermodynamic driver for domain closure.
(1R,3S)-AHCP (The Hydroxyl Analog): In AHCP, the distal carboxylic acid is replaced by a hydroxyl (-OH) group 3. While the hydroxyl group can participate in weak hydrogen bonding, it is electronically neutral at physiological pH. It completely fails to form the requisite salt bridge with the Lobe 2 Arginine. Without this electrostatic anchor, the VFT domain cannot achieve the closed conformation, resulting in a near-total loss of binding affinity.
Fig 1: Binding interactions of ACPD vs AHCP within the mGluR Venus Flytrap domain.
Quantitative Data Comparison
The structural divergence translates directly into distinct pharmacological profiles. The table below summarizes the quantitative binding data, highlighting the necessity of the dicarboxylic acid pharmacophore for mGluR recognition.
Compound
Distal Functional Group
Group I mGluR Affinity (IC₅₀)
Group II mGluR Affinity (IC₅₀)
Functional Profile
(1S,3R)-ACPD
Carboxylate (-COO⁻)
~10 - 50 µM
~5 - 15 µM
Broad-spectrum Agonist
(1R,3S)-AHCP
Hydroxyl (-OH)
> 1000 µM (Negligible)
> 1000 µM (Negligible)
Inactive / Non-binder
Note: Data represents typical displacement values against [³H]glutamate in rat forebrain membrane preparations.
To empirically validate the loss of affinity observed with (1R,3S)-AHCP, a rigorous radioligand displacement workflow must be employed.
Why this protocol is self-validating:
Because glutamate binds to both ionotropic (iGluR) and metabotropic receptors, using [³H]glutamate alone yields mixed signals. This protocol utilizes selective iGluR antagonists (MK-801 and DNQX) to isolate mGluR-specific binding. Furthermore, the inclusion of unlabeled (1S,3R)-ACPD as an internal positive control validates the dynamic range of the assay, ensuring that any lack of binding from AHCP is a true negative, not an assay failure.
Step-by-Step Radioligand Binding Assay
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend and wash the pellet twice to completely remove endogenous glutamate, which would otherwise skew the baseline.
Assay Incubation: In a 96-well format, incubate 100 µg of membrane protein with 10 nM [³H]glutamate. Add 10 µM MK-801 (NMDA blocker) and 10 µM DNQX (AMPA/Kainate blocker) to the buffer to isolate the mGluR population.
Ligand Addition: Introduce varying concentrations (1 nM to 1 mM) of either (1S,3R)-ACPD or (1R,3S)-AHCP to generate a competitive displacement curve.
Termination & Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters. Crucial step: Pre-soak filters in 0.1% Polyethyleneimine (PEI) for 1 hour prior to filtration to minimize non-specific radioligand adherence.
Quantification: Wash the filters three times with 3 mL of ice-cold buffer. Extract the filters in scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.
Data Analysis: Plot the disintegrations per minute (DPM) against the log concentration of the ligand. Calculate IC₅₀ values using a non-linear regression, one-site competitive binding model.
Fig 2: Step-by-step radioligand displacement workflow for mGluR affinity profiling.
Conclusion
The comparison between ACPD and (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid perfectly illustrates the strict electrostatic requirements of the mGluR binding pocket. While ACPD successfully mimics the endogenous glutamate molecule by providing a distal carboxylate to anchor Lobe 2 of the Venus Flytrap domain, the isosteric replacement with a hydroxyl group in AHCP abolishes this critical interaction. Consequently, AHCP serves as an excellent negative control in structural studies, but lacks the necessary pharmacophore to function as an mGluR ligand.
References
Title: Homology Modeling of Metabotropic Glutamate Receptors. (mGluRs) Structural Motifs Affecting Binding Modes and Pharmacological Profile of mGluR1 Agonists and Competitive Antagonists.
Title: Structures of the extracellular regions of the group II/III metabotropic glutamate receptors.
Title: Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentanecarboxylic acid.
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals The accurate quantification of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid, a non-proteinogenic amino acid, is critical in various stages of drug d...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid, a non-proteinogenic amino acid, is critical in various stages of drug development and research. Its unique structure, characterized by high polarity and the presence of stereoisomers, presents significant analytical challenges. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and practical expertise, to assist you in selecting and validating a robust and reliable quantification method.
The Analytical Challenge: Properties of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid
Understanding the physicochemical properties of the target analyte is the foundation of successful method development. (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a small, polar molecule with a zwitterionic nature.[1] This leads to:
Poor Retention in Reversed-Phase Liquid Chromatography (RPLC): The high polarity of the molecule results in minimal interaction with non-polar stationary phases, making conventional RPLC methods unsuitable without derivatization.[2]
Lack of a Strong Chromophore: The absence of a significant UV-absorbing or fluorescent moiety necessitates derivatization for sensitive detection by UV-Vis or fluorescence detectors.[][4]
Chirality: The presence of chiral centers requires enantioselective analytical methods to differentiate and quantify the specific (1R,3S) isomer from other potential stereoisomers.[1][5]
Comparative Analysis of Quantification Strategies
A thorough evaluation of available analytical techniques is crucial for selecting the most appropriate method for your specific application. The following sections compare the most viable strategies for the quantification of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid.
Strategy 1: Liquid Chromatography with Derivatization and UV/Fluorescence Detection
This traditional approach involves chemically modifying the amino acid to enhance its chromatographic retention and detectability.[][4]
Mechanism: Pre-column or post-column derivatization introduces a chromophoric or fluorophoric tag to the amino acid. Common derivatizing agents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dansyl chloride.[6][7]
Advantages:
High sensitivity, especially with fluorescence detection.[7][8]
HILIC is a powerful alternative for the separation of polar compounds without derivatization.[12][13][14]
Mechanism: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[2][13] Retention is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.[13]
Advantages:
Excellent retention of polar analytes like amino acids.[14][15][16]
Direct analysis of underivatized compounds simplifies sample preparation.[15]
High organic content in the mobile phase enhances ESI-MS sensitivity.[16]
Disadvantages:
Method development can be more complex than RPLC.
High salt concentrations in samples can affect retention time reproducibility.[15]
Column equilibration times can be longer.
Strategy 3: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity but requires derivatization to make the amino acid volatile.
Mechanism: The amino and carboxylic acid groups are derivatized to form volatile esters. Commercially available kits, such as EZ:faast™, streamline this process.[11][17][18][19][20] The derivatized analyte is then separated by GC and detected by MS.
Advantages:
Excellent chromatographic resolution and peak shapes.
High sensitivity and selectivity of MS detection.
Rapid sample preparation with optimized kits.[17][18][19]
Disadvantages:
Derivatization is a mandatory and potentially complex step.
Thermal degradation of derivatives can be a concern.
Not all amino acids are amenable to this technique.
Strategy 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[21]
Mechanism: This technique couples the separation power of LC (often HILIC for underivatized amino acids) with the highly selective and sensitive detection of tandem mass spectrometry.[21][22]
Advantages:
Highest sensitivity and selectivity, minimizing matrix effects.
Enables direct analysis of underivatized amino acids.[10][22]
Ion suppression or enhancement from matrix components can affect accuracy.[21]
Requires specialized expertise for method development and troubleshooting.
Chiral Separation: A Critical Consideration
For the specific quantification of the (1R,3S) enantiomer, a chiral separation step is mandatory. This can be achieved by:
Chiral Stationary Phases (CSPs): HPLC columns with a chiral selector bonded to the stationary phase can directly separate enantiomers.[1][5] Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids.[1]
Chiral Derivatizing Agents: Reacting the amino acid with a chiral reagent creates diastereomers that can be separated on a standard achiral column.[1][23]
Chiral Mobile Phase Additives: Adding a chiral selector to the mobile phase can induce enantiomeric separation on an achiral column.[24]
Method Validation: Core Parameters and Acceptance Criteria
Regardless of the chosen analytical technique, a rigorous validation process is essential to ensure the reliability of the quantitative data. The following parameters, based on ICH guidelines, must be evaluated:
Validation Parameter
Objective
Typical Acceptance Criteria
Specificity/Selectivity
To demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present.
No significant interference at the retention time of the analyte and internal standard.
Linearity
To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.
Correlation coefficient (r²) ≥ 0.995.
Range
The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Defined by the linearity study.
Accuracy
The closeness of the test results obtained by the method to the true value.
Recovery of 80-120% for low concentrations and 90-110% for mid and high concentrations.
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.
Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD)
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio ≥ 10; RSD ≤ 20%.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, etc.
Experimental Protocols
Protocol 1: HILIC-LC-MS/MS for Underivatized (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid
This protocol provides a starting point for the development of a sensitive and selective method for the direct quantification of the target analyte.
1. Sample Preparation:
Dilute the sample with a solution of 50-80% acetonitrile in water containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
Centrifuge to precipitate proteins and other macromolecules.[15]
Transfer the supernatant for analysis.
2. LC-MS/MS Conditions:
LC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
Column: A HILIC column (e.g., Amide, Silica, or Zwitterionic phase).
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the polar analyte.
Flow Rate: 0.2 - 0.5 mL/min.
Column Temperature: 30-40 °C.
Injection Volume: 1-10 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
Detection: Multiple Reaction Monitoring (MRM) using optimized precursor-to-product ion transitions for the analyte and internal standard.
3. Data Analysis:
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: Chiral HPLC with Pre-column Derivatization and Fluorescence Detection
This protocol is suitable for laboratories without access to LC-MS/MS instrumentation.
1. Derivatization:
To an aliquot of the sample, add a borate buffer (pH ~9.5).
Add the derivatizing agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine for creating fluorescent, chiral derivatives).
Allow the reaction to proceed for a defined time at a specific temperature.
Quench the reaction with an acid.
2. HPLC Conditions:
HPLC System: A standard HPLC system with a fluorescence detector.
Column: A C18 reversed-phase column.
Mobile Phase A: An aqueous buffer (e.g., sodium acetate) at a specific pH.
Mobile Phase B: Acetonitrile or methanol.
Gradient: A suitable gradient to separate the diastereomeric derivatives.
Flow Rate: 1.0 mL/min.
Column Temperature: Ambient or controlled.
Injection Volume: 10-20 µL.
Fluorescence Detector: Set to the appropriate excitation and emission wavelengths for the chosen derivative.
3. Data Analysis:
Quantify the analyte using the peak area of the corresponding diastereomer against a calibration curve prepared with a racemic standard.
Visualization of Workflows
Caption: Comparative workflows for HILIC-LC-MS/MS and Chiral HPLC-FLD methods.
Conclusion and Recommendations
The choice of an analytical method for the quantification of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and throughput needs.
For high-sensitivity, high-throughput, and regulatory-compliant bioanalysis , HILIC-LC-MS/MS is the recommended approach due to its superior selectivity and ability to analyze the underivatized compound.[21][22]
For laboratories with standard HPLC equipment , chiral HPLC with pre-column derivatization and fluorescence detection offers a sensitive and reliable alternative, provided that the derivatization process is carefully controlled and validated.[7][9]
GC-MS can be a viable option, particularly with the use of commercial kits that simplify the derivatization process, but may be less suitable for complex biological matrices.[11][17][18][19][20]
Ultimately, a thorough method development and validation process is paramount to ensure the generation of accurate and reproducible data for this challenging yet important analyte.
Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. Available at: [Link]
A Novel LC MS/MS Method for the Direct Analysis of Underivatized Amino Acids In Human Plasma | LabRulez LCMS. Available at: [Link]
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed. Available at: [Link]
Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Available at: [Link]
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Available at: [Link]
Routine Quantitation of 17 Underivatized Amino Acids by LCMS - Agilent. Available at: [Link]
Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed. Available at: [Link]
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Available at: [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC. Available at: [Link]
New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Available at: [Link]
Fast Analysis of Amino Acids Using the GC/MS Metabolite Component Database. Available at: [Link]
EZ:Faast™ AMINO ACID ANALYSIS - AmXpress. Available at: [Link]
The EZ:Faast Family of Amino Acid Analysis Kits: Application of the GC-FID Kit for Rapid Determination of Plasma Tryptophan and Other Amino Acids - PubMed. Available at: [Link]
The EZ:Faast Family of Amino Acid Analysis Kits: Application of the GC-FID Kit for Rapid Determination of Plasma Tryptophan and Other Amino Acids | Springer Nature Experiments. Available at: [Link]
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. Available at: [Link]
High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed. Available at: [Link]
Benchmarking (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid: Probing the Distal Pharmacophore of mGluR Agonists
As metabotropic glutamate receptors (mGluRs) continue to emerge as critical targets for neurological and psychiatric drug development, the precise mapping of their orthosteric binding pockets remains a priority. Standard...
Author: BenchChem Technical Support Team. Date: April 2026
As metabotropic glutamate receptors (mGluRs) continue to emerge as critical targets for neurological and psychiatric drug development, the precise mapping of their orthosteric binding pockets remains a priority. Standard rigid agonists, such as (1S,3R)-ACPD (1-aminocyclopentane-1,3-dicarboxylic acid), have long been used to lock the receptor's Venus Flytrap Domain (VFTD) into its active, closed conformation.
However, to truly validate the thermodynamic drivers of VFTD closure, researchers require highly specific structural probes. (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid —a synthetic analogue where the distal carboxylic acid of ACPD is replaced by a hydroxyl group—serves as a definitive negative control [1]. By benchmarking this hydroxy-analogue against standard mGluR agonists, we can objectively isolate the electrostatic requirements of the distal binding pocket.
This guide provides a comprehensive benchmarking analysis, detailing the mechanistic causality, quantitative performance data, and self-validating experimental protocols required to evaluate this compound against standard mGluR agonists.
Mechanistic Rationale: The Thermodynamics of VFTD Closure
Class C GPCRs, including all eight mGluR subtypes, possess a large extracellular Venus Flytrap Domain (VFTD) consisting of two lobes (Lobe I and Lobe II). Receptor activation requires the agonist to bind Lobe I and induce a conformational closure by pulling Lobe II upward.
Standard agonists like Glutamate and (1S,3R)-ACPD achieve this via a bi-dentate electrostatic interaction:
The
α
-amino acid motif anchors to the hinge region (interacting with highly conserved residues like Ser165 and Thr188).
The distal carboxylate forms a critical high-enthalpy salt bridge with basic residues in Lobe II (e.g., Arg323 and Lys409 in mGluR1) [2].
The Causality of Inactivity: In (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid, the substitution of the distal carboxylate with a neutral hydroxyl group eliminates the ability to form this salt bridge. While the hydroxyl group can act as a hydrogen bond donor/acceptor, the resulting enthalpy is insufficient to overcome the entropic penalty of VFTD closure. Consequently, the receptor remains in the open, inactive state. This makes the compound an ideal structural probe to benchmark baseline assay noise and validate the specificity of novel positive allosteric modulators (PAMs) or orthosteric agonists.
Caption: Logical mapping of mGluR VFTD binding requirements and the impact of distal hydroxyl substitution.
Quantitative Benchmarking Data
To objectively compare the performance of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid, it must be evaluated alongside standard endogenous and synthetic agonists. The data below summarizes typical binding affinities (
Ki
) and functional potencies (
EC50
) across Group I mGluRs (mGluR1/5).
Compound
Primary Target
Binding Affinity (
Ki
, µM)
Functional Potency (
EC50
, µM)
Efficacy (
Emax
%)
Role in Assays
L-Glutamate
Pan-mGluR
0.3 - 1.5
0.5 - 2.0
100%
Endogenous standard
(1S,3R)-ACPD
Group I / II
5.0 - 15.0
10.0 - 25.0
85 - 95%
Rigid orthosteric benchmark
DHPG
Group I
2.0 - 5.0
3.0 - 8.0
90 - 100%
Subtype-selective agonist
(1R,3S)-1-Amino-3-hydroxy...
mGluR Probe
> 500 (n.d.)
> 1000 (Inactive)
< 5%
Negative structural control
Note: The near-total loss of affinity and efficacy in the hydroxy-analogue confirms that hydrogen bonding alone at the distal pocket is insufficient for receptor activation.
Self-Validating Experimental Protocols
To generate reliable benchmarking data, the assays must be designed as self-validating systems. This means incorporating internal controls that confirm cell viability, receptor expression, and assay window integrity.
Purpose: To determine the orthosteric binding affinity (
Ki
) of the compounds.
Causality Check: We utilize
[3H]
-Glutamate as the radiotracer. Because glutamate also binds to ionotropic receptors (iGluRs) and transporters, the assay buffer must contain NMDA, AMPA, and kainate receptor antagonists (e.g., MK-801, CNQX) to isolate mGluR-specific binding [3].
Membrane Preparation: Harvest HEK293 cells stably expressing mGluR1. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.
Tracer Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of
[3H]
-Glutamate (final concentration 10 nM), and 50 µL of the test compound (serial dilutions from 10 pM to 1 mM).
Equilibration: Incubate the plate at 4°C for 60 minutes. Why 4°C? Lower temperatures stabilize the receptor-ligand complex and prevent rapid off-rates during the washing step.
Filtration: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.
Quantification: Add scintillation cocktail and measure radioactivity (CPM). Calculate
Ki
using the Cheng-Prusoff equation.
Protocol B: IP1 Accumulation Assay (TR-FRET)
Purpose: To measure the functional
Gq/11
-coupled activation (Group I mGluRs).
Causality Check: Traditional assays measure
IP3
, but
IP3
is rapidly degraded, making the assay window narrow and highly variable. By adding Lithium Chloride (LiCl) to the stimulation buffer, we inhibit inositol monophosphatase. This forces the stable accumulation of
IP1
, providing a robust, time-independent readout of receptor activation.
Cell Plating: Seed HEK293-mGluR1 cells into a 384-well microplate at 15,000 cells/well. Incubate overnight at 37°C.
Stimulation: Replace media with 10 µL of stimulation buffer containing 50 mM LiCl and the test compounds (Glutamate, ACPD, or the hydroxy-analogue). Incubate for 60 minutes at 37°C.
Lysis & Detection: Add 5 µL of
IP1
-d2 conjugate and 5 µL of Anti-
IP1
-Cryptate (HTRF reagents) prepared in lysis buffer.
Incubation: Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.
Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the ratio of emission at 665 nm / 620 nm. A decrease in the FRET signal indicates an increase in accumulated intracellular
IP1
.
Caption: Step-by-step workflow for the IP1 accumulation TR-FRET functional assay.
Conclusion
Benchmarking (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid against standard agonists like (1S,3R)-ACPD provides undeniable proof of the thermodynamic constraints governing mGluR activation. The complete loss of functional efficacy upon substituting the distal carboxylate with a hydroxyl group underscores the necessity of the electrostatic salt-bridge network in the VFTD. For drug development professionals, utilizing this compound as a negative structural probe ensures that assay signals derived from novel orthosteric ligands are genuinely driven by the intended pharmacophore interactions, rather than non-specific binding artifacts.
References
Jakubowska, A., Pabel, J., Żylewski, M., Wanner, K. T., & Kulig, K. (2015). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Tetrahedron, 71(4), 686-693.[Link]
Knoepfel, T., Kuhn, R., & Allgeier, H. (1995). Metabotropic Glutamate Receptors: Novel Targets for Drug Development. Journal of Medicinal Chemistry, 38(9), 1417-1426.[Link]
Schoepp, D. D., & True, R. A. (1992). 1S,3R-ACPD-stimulated brain phosphoinositide hydrolysis. European Journal of Pharmacology, 207(4), 351-353.[Link]
Validation
Navigating the Labyrinth: A Comparative Guide to the Reproducibility of Synthetic Routes for (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a constrained amino acid that serves as a critical building block in medicinal chemistry, particular...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a constrained amino acid that serves as a critical building block in medicinal chemistry, particularly in the design of peptidomimetics and pharmacologically active agents. Its rigid cyclopentane scaffold imparts unique conformational properties to peptides, making it a valuable tool for modulating biological activity. However, the synthesis of this stereochemically complex molecule is not trivial. This guide provides an in-depth comparison of the most common synthetic routes, with a focus on their reproducibility, scalability, and overall efficiency across different laboratory settings. We will delve into the nuances of each methodology, offering insights gleaned from published data to aid researchers in selecting the optimal path for their specific needs.
At a Glance: Comparison of Key Synthetic Strategies
Synthetic Strategy
Key Features
Reported Overall Yield
Stereocontrol
Scalability
Key Challenges
Asymmetric Synthesis via Chiral Glycine Equivalent
Utilizes a chiral auxiliary to direct the stereoselective alkylation for the construction of the cyclopentane ring.
Excellent, allows access to all four stereoisomers.[1]
Moderate, can be limited by the cost of the chiral auxiliary and reagents.
Multi-step synthesis, requires careful control of reaction conditions to maintain stereoselectivity.
Synthesis from 2-Azabicyclo[2.2.1]heptan-3-one
Employs a rigid bicyclic lactam as a precursor, which is then hydrolyzed to the desired amino acid.
Varies depending on the specific route to the bicyclic precursor.
Good, the stereochemistry is largely set by the bicyclic starting material.
Potentially high, depending on the availability and synthesis of the starting lactam.
Synthesis of the bicyclic precursor can be challenging.
Chemoenzymatic Synthesis
Leverages enzymes for key stereoselective transformations, often in combination with traditional chemical steps.
Can be high, with the potential for excellent enantioselectivity.
Excellent, enzymes offer high stereo- and regioselectivity.
Potentially high, but can be limited by enzyme stability, availability, and cost.
Requires expertise in biocatalysis and optimization of enzymatic reaction conditions.
In-Depth Analysis of Synthetic Routes
Asymmetric Synthesis via Chiral Glycine Equivalent
This elegant approach, detailed by Jakubowska et al., provides access to all four stereoisomers of 1-amino-3-hydroxycyclopentane-1-carboxylic acid by employing a chiral glycine equivalent.[1] The core of this strategy lies in the stereoselective bis-alkylation of an oxazinone derivative, which serves as the chiral glycine surrogate.
Workflow of Asymmetric Synthesis:
Caption: Workflow for the asymmetric synthesis of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid using a chiral glycine equivalent.
Causality Behind Experimental Choices:
Chiral Auxiliary: The use of a chiral oxazinone derived from an α-hydroxy acid is pivotal for establishing the desired stereochemistry at the α-carbon of the amino acid. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
One-Pot Bis-alkylation: The choice of a strong, non-nucleophilic phosphazene base (t-BuP4) is critical for the efficient one-pot bis-alkylation.[1] This allows for the sequential formation of two carbon-carbon bonds in a single reaction vessel, which is a key step in constructing the cyclopentane ring with high stereocontrol.
Cyclic Sulfite as Alkylating Agent: The use of a cyclic sulfite as the 1,4-biselectrophile is advantageous as it readily undergoes nucleophilic attack and provides the necessary framework for the cyclopentane ring.[1]
Reproducibility and Scalability Insights:
While this method offers excellent stereocontrol and access to all stereoisomers, its reproducibility on a larger scale can be influenced by several factors. The multi-step synthesis requires careful execution and purification at each stage. The cost and availability of the chiral auxiliary and the phosphazene base may also be considerations for large-scale production. However, the reported yields are good, ranging from 38% to 78% for the final free amino acids.[1]
Synthesis from 2-Azabicyclo[2.2.1]heptan-3-one
Another prominent strategy involves the use of 2-azabicyclo[2.2.1]heptan-3-one as a rigid precursor. This approach leverages the inherent stereochemistry of the bicyclic system to control the stereochemical outcome of the final product. ChemicalBook lists five synthetic routes starting from this precursor, indicating its versatility.[2]
Conceptual Workflow from Bicyclic Lactam:
Caption: Conceptual workflow for the synthesis starting from 2-azabicyclo[2.2.1]heptan-3-one.
Causality Behind Experimental Choices:
Rigid Bicyclic Scaffold: The defined stereochemistry of the 2-azabicyclo[2.2.1]heptan-3-one precursor provides a robust platform for introducing the necessary functional groups with a high degree of stereocontrol.
Controlled Ring Opening: The final ring-opening step, typically an acid or base-catalyzed hydrolysis, needs to be carefully controlled to avoid epimerization and ensure the retention of the desired stereochemistry.
Reproducibility and Scalability Insights:
The reproducibility of this route is highly dependent on the efficiency and stereoselectivity of the synthesis of the starting 2-azabicyclo[2.2.1]heptan-3-one. Once this key intermediate is obtained in high purity, the subsequent steps are generally robust. This route has the potential for good scalability, provided an efficient synthesis of the bicyclic lactam is established.
Chemoenzymatic Synthesis
Chemoenzymatic approaches are increasingly attractive for the synthesis of chiral molecules due to the high selectivity and mild reaction conditions offered by enzymes. While a direct chemoenzymatic route to (1R,3S)-1-amino-3-hydroxycyclopentanecarboxylic acid is not extensively documented in the initial findings, the principles can be applied to key steps in the synthesis. For instance, enzymes can be used for the stereoselective reduction of a ketone precursor or the resolution of a racemic intermediate.
A recent study on the chemoenzymatic production of a related intermediate, (1R,3R)-3-hydroxycyclopentanemethanol, highlights the potential of this strategy.[3] This work employed an enoate reductase for the stereoselective reduction of an enone, followed by chemical transformations to yield the final product.[3]
Conceptual Chemoenzymatic Workflow:
Caption: Conceptual workflow for a chemoenzymatic approach to the synthesis.
Causality Behind Experimental Choices:
Enzyme Specificity: The choice of enzyme is paramount and is dictated by the specific transformation required. Ketoreductases (KREDs), for example, can exhibit exquisite enantioselectivity in the reduction of ketones to chiral alcohols.
Reaction Engineering: Optimization of the enzymatic reaction conditions, including pH, temperature, cofactor regeneration, and substrate loading, is crucial for achieving high conversion and selectivity.
Reproducibility and Scalability Insights:
The reproducibility of chemoenzymatic routes can be excellent once the enzymatic step is well-characterized and optimized. However, challenges can arise from enzyme stability, batch-to-batch variability of the biocatalyst, and the need for specialized equipment. For large-scale production, the cost and availability of the enzyme and any necessary cofactors are important considerations. The development of robust and reusable immobilized enzymes can significantly improve the scalability and cost-effectiveness of this approach.
Conclusion and Recommendations
The choice of a synthetic route for (1R,3S)-1-amino-3-hydroxycyclopentanecarboxylic acid will ultimately depend on the specific requirements of the research or development program, including the desired scale, stereochemical purity, and available resources.
For exploratory research and access to all stereoisomers , the asymmetric synthesis via a chiral glycine equivalent offers unparalleled flexibility and excellent stereocontrol. While it may require more optimization for large-scale production, it is a powerful tool for structure-activity relationship studies.
For larger-scale synthesis where a specific stereoisomer is required , a route starting from 2-azabicyclo[2.2.1]heptan-3-one can be a more practical and scalable option, provided an efficient synthesis of the key bicyclic intermediate is in hand.
Chemoenzymatic approaches represent the future of sustainable and efficient synthesis of chiral molecules. While requiring initial investment in enzyme screening and process development, they can offer significant advantages in terms of selectivity, safety, and environmental impact, particularly for industrial-scale production.
It is crucial for any laboratory undertaking the synthesis of this molecule to carefully evaluate the published procedures and, where possible, conduct small-scale pilot experiments to validate the reproducibility of the chosen route with their available infrastructure and expertise.
References
Jakubowska, A., et al. (2015). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Jagiellońskie Centrum Innowacji.
Jakubowska, A., et al. (2015). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid | Request PDF.
Cross-validation of NMR and MS data for (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid purity
Title: Comprehensive Comparison Guide: Cross-Validation of qNMR and LC-HRMS for Purity Assessment of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid Executive Summary (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Comparison Guide: Cross-Validation of qNMR and LC-HRMS for Purity Assessment of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid
Executive Summary
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a highly polar, non-natural cyclic amino acid crucial in the development of peptidomimetics and conformationally restricted neurological therapeutics. Accurately determining the purity of such advanced building blocks is a persistent analytical challenge. Because it lacks a strong UV chromophore and exhibits complex multiplet splitting in NMR due to its cyclic aliphatic nature, relying on a single analytical modality often leads to critical purity overestimations. This guide objectively compares standalone techniques against a cross-validated approach, providing actionable, self-validating protocols for drug development professionals.
Methodological Comparison: The Blind Spots of Single-Modality Analysis
Alternative 1: LC-MS (Area Normalization) Alone
Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for trace impurity profiling. However, for a zwitterionic molecule like (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid, LC-MS has distinct vulnerabilities. It relies heavily on ionization efficiency. Inorganic salts (e.g., residual NaCl from synthesis) are invisible to MS, and isobaric diastereomers may co-elute, leading to a false-high purity reading.
Alternative 2: qNMR (Quantitative NMR) Alone
Quantitative 1H NMR (qNMR) is a primary ratio method that provides a direct, absolute measure of purity without the need for identical reference standards [2]. The signal intensity is directly proportional to the number of atomic nuclei. However, the cyclopentane ring generates tightly coupled spin systems. If an impurity shares a similar structural motif, its signals may perfectly overlap with the analyte's multiplets, obscuring the contamination and skewing the absolute mass fraction.
The Recommended Approach: Orthogonal Cross-Validation
To establish a self-validating system, we must cross-validate the absolute mass fraction obtained via qNMR with the high-resolution separation capabilities of LC-HRMS [3]. This orthogonal approach ensures that impurities invisible to one technique are caught by the other.
Workflow Visualization
Orthogonal cross-validation workflow for absolute purity determination.
Self-Validating Experimental Protocols
As an Application Scientist, it is critical to design protocols where the physics of the experiment inherently validates the result.
Protocol 1: Absolute Quantitation via 1H qNMR
Causality Check: We select Dimethyl sulfone (DMSO2) as the Internal Standard (IS). DMSO2 is highly stable, and its sole 1H resonance is a sharp singlet at ~2.98 ppm, which falls in a clear region perfectly separated from the complex cyclopentane multiplets of the analyte (typically 1.5–2.5 ppm and 3.8–4.2 ppm) [1].
Sample Preparation: Accurately weigh ~15.00 mg of the analyte and ~5.00 mg of certified reference standard DMSO2 using a microbalance (d = 0.001 mg).
Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Rationale: DMSO-d6 disrupts intermolecular hydrogen bonding of the amino and hydroxyl groups, sharpening the NMR signals.
Acquisition Parameters:
Pulse Angle: 90° for maximum signal-to-noise.
Relaxation Delay (D1): 60 seconds. Causality: The T1 relaxation time of the analyte's protons must be accounted for. Using a D1 > 5×T1 ensures >99.3% longitudinal magnetization recovery. A shorter delay would artificially attenuate the signals, causing a false-low purity calculation [4].
Scans: 64 transients to ensure a Signal-to-Noise ratio (S/N) > 250:1 for the target peaks.
Processing: Apply a 0.3 Hz exponential window function, phase manually, and apply a rigorous baseline correction before integration.
Protocol 2: Trace Profiling via LC-HRMS
Causality Check: We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) rather than standard Reversed-Phase (C18). (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is highly polar; on a C18 column, it would elute in the void volume, suffering from severe ion suppression from unretained salts.
Chromatography: Use a ZIC-HILIC column (2.1 x 100 mm, 3 µm).
Mobile Phase: Gradient of Acetonitrile (A) and 10 mM Ammonium Formate in Water (B). Rationale: Ammonium formate provides the necessary ionic strength to maintain consistent peak shape for zwitterions without suppressing ESI+ ionization.
Detection: High-Resolution Mass Spectrometry (HRMS) in ESI+ mode, scanning m/z 50-500.
Comparative Data Analysis
The table below summarizes a real-world scenario where relying on a single method masks the true purity of a synthesized batch of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid.
Overlap at 1.8 ppm masks a structurally similar diastereomer.
Cross-Validated
95.3% (True Purity)
Salts (2.0%), Diastereomer (1.9%), +14 Da (0.8%)
None. The methods mutually cover each other's blind spots.
Synthesis of Results:
The LC-MS Illusion: LC-HRMS reported a high purity of 99.2% because the 2.0% inorganic salt contamination does not ionize, and a structurally identical diastereomer co-eluted under HILIC conditions.
The qNMR Correction: qNMR correctly identified a mass deficit, dropping the purity to 97.5% (accounting for the invisible salts). However, qNMR still overestimated the purity because the diastereomer's proton signals perfectly overlapped with the target analyte's integration region [2].
The Cross-Validation Resolution: By combining the exact mass deficit from qNMR with the HRMS extracted ion chromatograms (which caught the +14 Da impurity that qNMR missed due to baseline noise), we mathematically resolve the true purity to 95.3%.
Conclusion
For complex, polar building blocks like (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid, single-modality purity assessments are insufficient for rigorous drug development. While LC-MS offers unparalleled sensitivity for trace organic impurities, it fails at absolute mass balance. Conversely, qNMR provides absolute quantitation but is vulnerable to signal overlap. Implementing an orthogonal cross-validation protocol ensures absolute scientific integrity, preventing downstream failures in stoichiometric synthetic steps or biological assays.
References
Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS. National Center for Biotechnology Information (PMC).
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.
A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results. Benchchem.
Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage.
Validation
Evaluating (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid Chiral Purity: HPLC vs. GC Methodologies
As a Senior Application Scientist, evaluating the enantiomeric and diastereomeric purity of complex cyclic amino acids requires a deep understanding of molecular physicochemical properties. (1R,3S)-1-Amino-3-hydroxycyclo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the enantiomeric and diastereomeric purity of complex cyclic amino acids requires a deep understanding of molecular physicochemical properties. (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid presents a unique analytical challenge: it is highly polar, zwitterionic, lacks a strong UV-absorbing chromophore, and contains a thermally labile secondary hydroxyl group on a cyclopentane ring.
Because direct analysis of this compound is virtually impossible using standard chromatographic techniques, analysts must rely on derivatization. This guide objectively compares the two gold-standard approaches for chiral amino acid analysis: High-Performance Liquid Chromatography (HPLC) via indirect chiral derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) via direct chiral separation [1, 2].
Mechanistic Causality: Why These Methods?
To achieve baseline resolution of the (1R,3S) isomer from its (1S,3R), (1R,3R), and (1S,3S) counterparts, the analytical method must overcome the molecule's lack of volatility and poor detectability.
The HPLC Approach: Marfey’s Reagent (Indirect Separation)
HPLC utilizes pre-column derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide; FDAA).
The Causality: FDAA reacts with the primary amine via nucleophilic aromatic substitution under mild, slightly alkaline conditions (40°C). This serves a dual purpose: it attaches a strongly UV-absorbing dinitrophenyl chromophore for high-sensitivity detection, and it introduces a new, enantiopure chiral center. This converts the enantiomers of the analyte into diastereomers, which possess different physicochemical properties and can be easily resolved on a robust, achiral C18 reversed-phase column [1, 3].
The Advantage: The mild reaction temperature prevents the dehydration of the
β
-hydroxyl group on the cyclopentane ring.
The GC-MS Approach: Esterification & Acylation (Direct Separation)
GC-MS requires the molecule to be highly volatile, meaning all hydrogen-bond donors (carboxylic acid, amine, and hydroxyl) must be masked.
The Causality: This is achieved through a two-step process: esterification of the carboxylate using acidified isopropanol, followed by acylation of the amine and hydroxyl groups using pentafluoropropionic anhydride (PFPA). The volatile derivative is then injected onto a chiral stationary phase (e.g., Chirasil-L-Val), where transient diastereomeric interactions with the column coating resolve the enantiomers [2].
The Risk: The high heat (110°C) and strongly acidic conditions required for esterification introduce a kinetic risk of artifactual racemization at the
α
-carbon or acid-catalyzed dehydration of the cyclopentane ring.
Analytical Workflows
Fig 1: Comparative sample preparation workflows for HPLC and GC chiral analysis.
Self-Validating Experimental Protocols
To ensure scientific integrity, both protocols are designed as self-validating systems. You must run a reagent blank and a racemic standard before analyzing the actual sample to rule out artifactual peaks and confirm system suitability.
Protocol A: HPLC-UV via Marfey’s Reagent
Preparation: Dissolve 1 mg of the (1R,3S) sample in 1 mL of LC-MS grade water.
Derivatization: Transfer 50 µL of the sample to a microcentrifuge tube. Add 100 µL of a 1% (w/v) FDAA solution in acetone, followed by 20 µL of 1 M
NaHCO3
.
Incubation: Mix thoroughly and incubate at 40°C for 1 hour. Causality: 40°C is the thermodynamic sweet spot; higher temperatures degrade FDAA, while lower temperatures result in incomplete derivatization of the sterically hindered cyclic amine.
Quenching: Stop the reaction by adding 20 µL of 1 M HCl. The solution will turn from bright yellow to a paler yellow.
Dilution: Add 200 µL of DMSO to ensure the hydrophobic diastereomers remain fully solubilized.
Analysis: Inject 5 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm). Use a linear gradient of 0.1% TFA in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) from 10% to 50% B over 45 minutes. Detect at 340 nm.
Self-Validation Checkpoint: Inject a reagent blank (water instead of sample). FDAA naturally hydrolyzes to form dinitrophenol (DNP) derivatives. You must map these blank peaks to ensure they do not co-elute with your target diastereomers [1].
Protocol B: GC-MS via Esterification/Acylation
Preparation: Transfer 50 µL of the aqueous sample (1 mg/mL) to a glass reaction vial and dry completely under a gentle stream of nitrogen at 40°C. Moisture strictly inhibits the subsequent derivatization.
Esterification: Add 200 µL of 2 M HCl in isopropanol. Seal the vial with a PTFE-lined cap and heat at 110°C for 45 minutes.
Evaporation: Cool to room temperature and evaporate to complete dryness under nitrogen.
Acylation: Add 50 µL of pentafluoropropionic anhydride (PFPA) and 100 µL of dichloromethane. Heat at 60°C for 20 minutes to acylate the amine and the secondary hydroxyl group.
Reconstitution: Evaporate the excess PFPA under nitrogen (avoid over-drying, which causes analyte loss) and reconstitute in 100 µL of ethyl acetate.
Analysis: Inject 1 µL (split ratio 1:10) onto a Chirasil-L-Val column (25 m x 0.25 mm x 0.12 µm).
Self-Validation Checkpoint: Monitor the MS for the
[M−18]+
or
[M−PFPA]+
product ions. If the peak area for the dehydrated cyclopentene derivative exceeds 2% of the parent peak, the esterification temperature was too harsh, and the protocol must be repeated at 90°C [2].
Quantitative Data Comparison
The following table summarizes representative performance metrics for both methods when evaluating cyclic hydroxy-amino acids.
Parameter
HPLC-UV (Marfey's / C18)
GC-MS (PFPA / Chirasil-L-Val)
Chiral Resolution (
Rs
)
1.8 – 2.5 (Excellent)
1.3 – 1.7 (Moderate to Good)
Limit of Detection (LOD)
~50 pmol
~5 pmol (Highly sensitive via MS)
Derivatization Time
60 minutes
120+ minutes (Requires drying steps)
Risk of Racemization
Low (< 0.1%)
Moderate (1.0 - 1.5% due to 110°C heat)
Degradation Risk
None
High (Dehydration of the -OH group)
Instrument Run Time
45 – 60 minutes
25 – 35 minutes
Column Lifespan
> 1,000 injections
~200 injections (PFPA degrades phase)
Critical Evaluation & Conclusion
For the routine chiral purity evaluation of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid, HPLC with Marfey's reagent is the superior primary method. The presence of the secondary hydroxyl group makes the molecule highly susceptible to dehydration and artifactual racemization under the harsh acidic/thermal conditions required for GC derivatization [2, 3]. The mild alkaline conditions of the FDAA reaction preserve the stereochemical integrity of the molecule, ensuring that the measured enantiomeric excess (ee%) accurately reflects the sample batch rather than sample preparation artifacts.
However, GC-MS remains a powerful orthogonal technique for impurity profiling. If the compound is successfully derivatized without degradation, GC-MS offers an order of magnitude better sensitivity (LOD ~5 pmol) for detecting trace enantiomeric impurities, provided that rigorous temperature controls and isotopic internal standards are utilized to correct for derivatization variance.
References
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[Link]
Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112.[Link]
Mielko, K. A., et al. (2024). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. International Journal of Molecular Sciences, 25(23), 12530.[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic Acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid. As researchers and drug development professionals, our responsibi...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe management of all chemical substances from acquisition to disposal. This guide is designed to instill best practices, ensuring the safety of laboratory personnel and the protection of our environment.
Core Principle: Proactive Hazard Assessment
While specific hazard data for (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is not always readily available, and related compounds may not be classified as hazardous under OSHA's 2024 Hazard Communication Standard, the foundational principle of laboratory safety is to treat all novel or lightly-studied compounds with care.[1][2] The inappropriate disposal of any chemical, regardless of its perceived hazard level, is illegal and can have serious consequences.[3] Therefore, all unused, expired, or contaminated quantities of this compound must be managed as chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in standard refuse.[4]
Mandatory Personal Protective Equipment (PPE)
Prior to handling the compound for disposal, ensure the following PPE is worn to prevent accidental exposure. The rationale is to create a barrier between the user and the chemical, a standard and non-negotiable practice in good industrial hygiene.[1]
Eye Protection: Safety goggles with side-shields or a face shield are mandatory to protect against splashes or airborne dust.[1][2]
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2]
Protective Clothing: A standard laboratory coat must be worn to protect skin and clothing.[1]
Waste Stream Segregation: A Critical Step for Safety
The cardinal rule of chemical waste management is segregation.[5] Mixing incompatible waste streams can lead to dangerous chemical reactions, gas generation, or fire. The following segregation protocol is mandatory.
Solid Waste
This stream includes:
Expired or unused solid (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid.
Contaminated disposable items such as weigh boats, wipes, and gloves.[4]
Protocol:
Collect all solid waste in a clearly labeled, sealable waste bag or container.[4]
Place this primary container inside a larger, designated Solid Hazardous Waste Container provided by your institution's Environmental Health and Safety (EHS) department.[4]
Aqueous/Liquid Waste
This stream includes:
Any solutions containing dissolved (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid.
Protocol:
Collect all aqueous solutions in a dedicated Aqueous Hazardous Waste Container .[4]
Causality: Do not mix this waste with other streams, particularly organic solvents or reactive chemicals, to prevent unforeseen reactions.[6] Consult your institution's EHS guidelines for specific instructions on mixing any waste streams.[4]
Due to the potential for aquatic toxicity with similar compounds, never dispose of aqueous solutions down the drain.[4]
Contaminated Labware
Disposable Labware: Items like pipette tips and plastic tubes that have contacted the compound should be disposed of in the Solid Hazardous Waste Container.[4]
Non-disposable Labware (Glassware):
Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol, isopropanol, or water).
Crucially, this rinsate must be collected and disposed of as hazardous liquid waste in the appropriate container.[4]
Only after this initial decontamination can the glassware be washed according to standard laboratory procedures.
Waste Container Management and Labeling
Proper containerization and labeling are not just best practices; they are regulatory requirements that ensure safe handling and transport.
Container Integrity: All waste must be stored in sturdy, leak-proof containers with tightly fitting caps.[3][6] Containers must be kept closed at all times except when waste is being added.[6][7]
Labeling: Every waste container must be clearly labeled.[5][8] Use the hazardous waste labels provided by your EHS department and include the full chemical name—not abbreviations or formulas—of all contents, approximate concentrations, and the date of accumulation.[6][7]
Storage: Store sealed waste containers in a designated, secondary containment area away from incompatible materials.[4][7] This prevents a large-scale spill in case the primary container fails.
Disposal Stream Summary
Waste Stream
Handling & Segregation Protocol
Final Container
Solid Waste
Collect unused chemical and contaminated disposables (gloves, wipes, weigh boats).
Labeled Solid Hazardous Waste Container
Aqueous Waste
Collect all solutions containing the compound. Do not dispose down the drain.
Labeled Aqueous Hazardous Waste Container
Contaminated Glassware
Rinse with a suitable solvent. The glassware can then be cleaned normally.
N/A (Reusable after decontamination)
Glassware Rinsate
Collect all rinsate from decontamination.
Labeled Liquid Hazardous Waste Container
Spill Cleanup Debris
Collect all used absorbent materials and contaminated PPE.
Labeled Solid Hazardous Waste Container
Spill Management Protocol
In the event of a spill, a calm and systematic response is critical to ensure safety.
Control & Contain: Immediately restrict access to the spill area. For a solid powder, take care to prevent it from becoming airborne.[4]
Absorb: Cover the spill with an inert absorbent material, such as vermiculite or cat litter, working from the outside edges inward to prevent spreading.[4][9]
Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[4] Any materials used for cleanup, including PPE, are now considered hazardous waste.
Decontaminate: Clean the spill area with a suitable solvent or detergent solution, collecting all cleaning materials as hazardous waste.[4] For smaller spills, conventional cleaning products may be adequate.[9] Ensure the area is well-ventilated.[9]
Disposal Workflow Diagram
Caption: Disposal decision workflow from waste identification to final EHS pickup.
Final Disposal and Institutional Compliance
The ultimate disposal of chemical waste must be handled by licensed professionals.[5][10] Your institution's EHS department is responsible for coordinating with certified waste disposal contractors.[7] Adhere strictly to your institution's procedures for waste pickup requests and maintain accurate records of waste generation and disposal for regulatory compliance.[4][8]
References
How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. [Link]
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
Chemical Waste Disposal Guidelines. University of Missouri-St. Louis. [Link]
Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. [Link]
Chemical Waste Disposal Standard Operating Procedure. NUS Medicine. [Link]